1-Fluoro-5-iodonaphthalene
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H6FI |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
1-fluoro-5-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |
InChI Key |
IXVLYOFXKCWCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-Fluoro-5-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of 1-fluoro-5-iodonaphthalene. Due to the limited availability of direct literature on this specific isomer, this guide leverages established synthetic methodologies and extrapolates characterization data from analogous compounds, namely 1-fluoronaphthalene and 1-iodonaphthalene.
Proposed Synthesis of this compound
A plausible and strategic synthetic pathway for this compound is proposed, commencing from the readily available starting material, 5-nitro-1-naphthylamine. This multi-step synthesis involves the sequential introduction of the iodo and fluoro substituents via Sandmeyer and Balz-Schiemann reactions, respectively.
The proposed synthetic workflow is illustrated in the diagram below.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 1-Iodo-5-nitronaphthalene from 5-Nitro-1-naphthylamine (Sandmeyer Reaction)
This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of an aromatic amine to an aryl iodide.[1][2]
-
Diazotization: In a flask equipped with a mechanical stirrer, dissolve 5-nitro-1-naphthylamine in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C). Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The crude product is collected by filtration, washed with water, and then with a solution of sodium thiosulfate to remove any excess iodine. The solid is then dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude 1-iodo-5-nitronaphthalene can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 5-Amino-1-iodonaphthalene by Reduction of 1-Iodo-5-nitronaphthalene
This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.[3][4][5]
-
Reduction: To a solution of 1-iodo-5-nitronaphthalene in ethanol or a mixture of ethanol and hydrochloric acid, add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. The resulting mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting 5-amino-1-iodonaphthalene can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound from 5-Amino-1-iodonaphthalene (Balz-Schiemann Reaction)
The final step is the conversion of the amino group to a fluoro group using the Balz-Schiemann reaction.[6][7][8]
-
Diazotization and Fluoroborate Salt Formation: Dissolve 5-amino-1-iodonaphthalene in an aqueous solution of fluoroboric acid (HBF4) at low temperature (0-5 °C). To this solution, add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The corresponding diazonium fluoroborate salt will precipitate out of the solution.
-
Thermal Decomposition: The precipitated diazonium fluoroborate salt is collected by filtration, washed with cold water, cold methanol, and then ether, and dried under vacuum. The dry salt is then gently heated until the evolution of nitrogen gas ceases and the solid melts.
-
Work-up and Purification: The resulting crude this compound is purified by steam distillation or extraction with a suitable organic solvent followed by column chromatography on silica gel to yield the pure product.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the expected physicochemical and spectroscopic properties of this compound, based on the known data for 1-fluoronaphthalene and 1-iodonaphthalene.
Table 1: Predicted Physicochemical Properties of this compound
| Property | 1-Fluoronaphthalene | 1-Iodonaphthalene | Predicted: this compound |
| Molecular Formula | C₁₀H₇F[9][10] | C₁₀H₇I[11][12] | C₁₀H₆FI |
| Molecular Weight | 146.16 g/mol [9][13] | 254.07 g/mol [12] | 272.06 g/mol |
| Appearance | Colorless liquid[10][14] | Pale yellow to off-white crystalline solid[11] | Pale yellow solid |
| Melting Point | -13 °C[13][15] | 42.5 °C[11] | Expected to be a solid with a melting point between that of the two parent compounds, likely in the range of 30-60 °C. |
| Boiling Point | 215 °C[13][15] | 288 °C[11] | Expected to be higher than both parent compounds due to increased molecular weight and polarity, likely >300 °C at atmospheric pressure. |
| Density | 1.1322 g/mL at 20 °C[13][15] | 1.7575 g/cm³[11] | Expected to be denser than 1-iodonaphthalene, likely around 1.8-1.9 g/mL. |
| Solubility | Insoluble in water; soluble in organic solvents.[14][15] | Very low solubility in water; soluble in organic solvents.[11] | Expected to be insoluble in water and soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | 1-Fluoronaphthalene | 1-Iodonaphthalene | Predicted: this compound |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.1-8.1 ppm).[16] | Complex multiplet signals in the aromatic region (approx. 7.1-8.2 ppm).[17] | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) is expected for the 6 aromatic protons. The signals will show coupling to both fluorine and adjacent protons. |
| ¹³C NMR | Aromatic signals between approx. 110-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. | Aromatic signals between approx. 95-150 ppm. The carbon bearing the iodine will be significantly shielded. | Aromatic signals are expected in the range of 90-165 ppm. The spectrum will show a carbon directly attached to fluorine with a large ¹J(C-F) coupling and a carbon attached to iodine at a higher field. |
| ¹⁹F NMR | A single resonance is expected. | Not applicable. | A single resonance is expected, likely a multiplet due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | C-F stretching band around 1250-1350 cm⁻¹. Aromatic C-H stretching >3000 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹.[18] | C-I stretching vibration is typically weak and occurs at low wavenumbers (<600 cm⁻¹). Aromatic C-H stretching >3000 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹.[19] | Expected to show characteristic peaks for aromatic C-H stretching (>3000 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and a prominent C-F stretching band (1250-1350 cm⁻¹). The C-I stretch may be difficult to observe. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 146.[9] | Molecular ion (M⁺) peak at m/z 254.[12][20] | A strong molecular ion peak (M⁺) is expected at m/z 272. A characteristic fragment corresponding to the loss of iodine ([M-I]⁺) at m/z 145 would also be anticipated. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the naphthalene chromophore.[21] | Absorption maxima characteristic of the naphthalene chromophore, potentially red-shifted compared to naphthalene. | The UV-Vis spectrum is expected to resemble that of a substituted naphthalene, with absorption bands in the UV region. |
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCLXXXI.—Reduction of nitronaphthalenes. Part I. Reduction of α-nitronaphthalene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-フルオロナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 16. 1-Fluoronaphthalene(321-38-0) 1H NMR [m.chemicalbook.com]
- 17. 1-Iodonaphthalene(90-14-2) 1H NMR spectrum [chemicalbook.com]
- 18. Naphthalene, 1-fluoro- [webbook.nist.gov]
- 19. Naphthalene, 1-iodo- [webbook.nist.gov]
- 20. Naphthalene, 1-iodo- [webbook.nist.gov]
- 21. Naphthalene, 1-fluoro- [webbook.nist.gov]
Crystal Structure of 1-Fluoro-5-iodonaphthalene: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-5-iodonaphthalene, a halogenated naphthalene derivative of interest to researchers in materials science and drug development. Due to the current unavailability of its specific crystal structure in publicly accessible databases, this document focuses on a detailed exploration of its synthesis, predicted properties, and a comparative analysis of the crystal structures of closely related compounds. This guide aims to serve as a valuable resource for scientists and professionals by consolidating known data on similar structures and providing a framework for future experimental investigation.
Introduction
Halogenated naphthalenes are a class of organic compounds that have garnered significant attention due to their unique electronic and steric properties, which make them valuable intermediates in organic synthesis. The introduction of different halogen atoms at various positions on the naphthalene scaffold allows for fine-tuning of molecular properties, influencing everything from crystal packing to biological activity. This compound, with a fluorine and an iodine atom at distinct positions, presents an interesting case for studying the interplay of different halogen substituents on the overall molecular architecture and reactivity. This guide provides a summary of the available information and a predictive analysis of its structural characteristics.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential route for the synthesis of this compound is outlined below. This pathway is hypothetical and would require experimental optimization.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
A mixture of 1-fluoronaphthalene, iodine, and periodic acid in a solvent mixture of acetic acid and sulfuric acid would be stirred at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture would be poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product would then be extracted with an organic solvent, such as dichloromethane or ethyl acetate. The organic layer would be washed, dried, and concentrated under reduced pressure. Purification of the crude product could be achieved by column chromatography on silica gel to yield this compound.
Physicochemical Properties (Predicted and Comparative)
The exact physicochemical properties of this compound have not been experimentally determined. However, we can infer some of its characteristics by examining the properties of its parent compounds, 1-fluoronaphthalene and 1-iodonaphthalene.
| Property | 1-Fluoronaphthalene | 1-Iodonaphthalene | This compound (Predicted) |
| Molecular Formula | C₁₀H₇F[1] | C₁₀H₇I[2] | C₁₀H₆FI |
| Molecular Weight | 146.16 g/mol [1] | 254.07 g/mol [2][3] | 272.06 g/mol |
| Appearance | Colorless liquid/needles[1] | Pale yellow to off-white crystalline solid[4] | Likely a solid at room temperature |
| Melting Point | -13 °C[5] | 42.5 °C[4] | Expected to be higher than 1-iodonaphthalene |
| Boiling Point | 215 °C[5] | 163-165 °C at 15 mmHg[3][6] | Expected to be higher than both parent compounds |
| Density | 1.1322 g/mL at 20 °C[5] | 1.74 g/mL at 25 °C[3][6] | Expected to be higher than 1-iodonaphthalene |
| Solubility | Insoluble in water; soluble in organic solvents[1] | Very low solubility in water; soluble in organic solvents[4] | Expected to be insoluble in water and soluble in organic solvents |
Spectroscopic Data of Parent Compounds
To aid in the characterization of this compound, the spectroscopic data for 1-fluoronaphthalene and 1-iodonaphthalene are presented below.
NMR Spectroscopy
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR | ¹⁹F NMR |
| 1-Fluoronaphthalene | δ 8.09, 7.80, 7.56, 7.48, 7.33, 7.10[7] | Available[1] | Available[8] |
| 1-Iodonaphthalene | Available[2] | Available[2] | Not Applicable |
Infrared (IR) Spectroscopy
| Compound | Key IR Peaks (cm⁻¹) |
| 1-Fluoronaphthalene | Data available from NIST WebBook[9] |
| 1-Iodonaphthalene | Data available from ChemicalBook[10] |
Comparative Crystal Structure Analysis
As the crystal structure of this compound has not been determined, we can gain insights into its potential solid-state packing by examining the crystal structures of related di-substituted naphthalenes.
| Compound | Crystal System | Space Group | Key Features |
| 1,3-Dichloronaphthalene | Monoclinic | P2₁/a | Molecules are arranged in a herringbone pattern. The C-Cl bonds are oriented out of the plane of the naphthalene ring.[11] |
| 1,5-Difluoronaphthalene | Data available in PubChem, though detailed crystal packing information is not provided.[12] | - | - |
| 1,8-Diiodonaphthalene | - | - | Melting point of 109-113 °C suggests a stable crystalline lattice. |
| 2,6-Diiodonaphthalene | - | - | Used in the study of shape-selective catalytic oxyiodination.[13] |
The presence of both a small, highly electronegative fluorine atom and a large, polarizable iodine atom in this compound is expected to significantly influence its crystal packing. Halogen bonding, particularly involving the iodine atom, is a likely intermolecular interaction that would play a crucial role in the solid-state architecture. The planarity of the naphthalene ring system will likely lead to π-π stacking interactions.
Figure 2: Factors influencing the crystal structure.
Conclusion and Future Outlook
This technical guide has synthesized the available information on this compound and its related compounds. While the definitive crystal structure of the title compound remains to be determined, this document provides a robust foundation for future research. The proposed synthetic route offers a starting point for its preparation, and the compiled comparative data on physical, spectroscopic, and crystallographic properties will be invaluable for its characterization.
The determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data will allow for a deeper understanding of the interplay between fluorine and iodine substituents on the naphthalene core and will provide a valuable benchmark for computational studies on halogenated aromatic systems. Such knowledge will be instrumental for the rational design of new materials and pharmaceutical agents with tailored properties.
References
- 1. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodonaphthalene 97 90-14-2 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 6. 1-Iodonaphthalene | 90-14-2 [chemicalbook.com]
- 7. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Naphthalene, 1-fluoro- [webbook.nist.gov]
- 10. 1-Iodonaphthalene(90-14-2) IR Spectrum [m.chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 1,5-Difluoronaphthalene | C10H6F2 | CID 640596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy 2,6-Diiodonaphthalene (EVT-434515) | 36316-88-8 [evitachem.com]
An In-depth Technical Guide to the Electronic Properties of Fluorinated and Iodinated Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of fluorinated and iodinated naphthalenes. These halogenated polycyclic aromatic hydrocarbons are of significant interest across various scientific disciplines, including materials science for organic electronics and medicinal chemistry for drug design. The introduction of fluorine and iodine atoms onto the naphthalene core profoundly influences the molecule's electronic structure, leading to tunable properties that can be exploited for specific applications.
Modulation of Electronic Properties through Halogenation
The strategic placement of fluorine or iodine on the naphthalene scaffold serves as a powerful tool to modify its electronic characteristics. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This can enhance the electron-accepting ability of the naphthalene system, making fluorinated naphthalenes promising candidates for n-type organic semiconductors.[2][3] The introduction of multiple fluorine atoms can further amplify this effect, leading to perfluorinated naphthalenes with unique intermolecular interactions, such as σ-hole and π-hole bonding.[4]
Conversely, iodine, being less electronegative and more polarizable, can participate in halogen bonding and influence crystal packing. The larger atomic radius of iodine compared to fluorine also introduces steric effects that can alter the molecular geometry and, consequently, the electronic properties. The carbon-iodine bond is also weaker and can be cleaved under certain conditions, such as electrochemical reduction, leading to the formation of radical species.[5]
The substitution pattern of these halogens on the naphthalene ring is crucial in determining the ultimate electronic behavior of the molecule. Different isomers can exhibit varied HOMO-LUMO gaps, ionization potentials, and electron affinities.[6]
Quantitative Electronic Data
The following tables summarize key quantitative electronic data for a selection of fluorinated and iodinated naphthalene derivatives as reported in the literature. These values are critical for designing materials with desired charge transport characteristics or for understanding the redox behavior of potential drug candidates.
Table 1: HOMO and LUMO Energy Levels of Selected Halogenated Naphthalenes
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
| Naphthalene | -5.795 | -1.003 | DFT/B3LYP/6-31G(d) | [7] |
| 1-Fluoronaphthalene | - | - | - | - |
| 2-Fluoronaphthalene | - | - | - | - |
| Perfluoronaphthalene | - | - | - | - |
| 1-Iodo-2-naphthol | - | - | DFT | [5] |
| 3,6-Diiodo-hexafluoronaphthalene | - | - | Computational | [4] |
| Difluoro-NDI | - | -4.27 | CV | [3] |
| Tetrafluoro-NDI | - | -4.54 | CV | [3] |
Note: A comprehensive compilation of HOMO/LUMO levels for a wide range of derivatives is challenging due to variations in measurement and calculation methods across different studies. The provided data serves as a representative sample.
Table 2: Charge Carrier Mobility of Selected Naphthalene Derivatives
| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Method | Reference |
| Naphthalene | - | - | First Principles | [8] |
| NDI-based derivatives | - | up to 0.1 | OFET | [3] |
| Phenothiazine functionalized NPI | 4.06 x 10⁻³ - 7.5 x 10⁻³ | 3.1 x 10⁻³ - 4.48 x 10⁻³ | SCLC | [9] |
| Naphthalene diimide with butyl substituents | - | ~13 | In silico | [10] |
| Naphthalene diimide with cyclopentyl substituents | - | ~23 | In silico | [10] |
Experimental Protocols for Characterization
The electronic properties of halogenated naphthalenes are typically investigated using a combination of electrochemical, spectroscopic, and computational techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Typical Experimental Protocol:
-
Instrumentation: A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5][11]
-
Sample Preparation: The halogenated naphthalene derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[5]
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The scan rate can be varied to investigate the reversibility of the redox processes.[5][11]
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]
- 8. [1712.00490] Charge Transport in Organic Molecular Semiconductors from First Principles: The Band-Like Hole Mobility in Naphthalene Crystal [arxiv.org]
- 9. Charge Carrier Mobility of Phenothiazine Functionalized TCBD Derivatives of Naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Mobility Naphthalene Diimide Derivatives Revealed by Raman-Based In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 1-Fluoro-5-iodonaphthalene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluoro-5-iodonaphthalene, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the expected solubility trends in a range of common organic solvents based on the compound's chemical structure and the known properties of analogous halogenated naphthalenes. Furthermore, this guide presents a detailed experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications. A logical workflow for solubility determination is also provided in a visual format to aid in experimental design.
Introduction
This compound is a di-substituted naphthalene derivative containing both a fluorine and an iodine atom. This unique combination of halogens on the naphthalene core imparts specific physicochemical properties that are critical for its use in organic synthesis, materials science, and pharmaceutical research. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.
Predicted Solubility of this compound
Based on the general principle of "like dissolves like," the solubility of this compound is predicted to be favorable in a wide array of organic solvents. The naphthalene backbone provides a significant non-polar character, while the electronegative fluorine and the large, polarizable iodine atoms introduce some degree of polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The non-polar aromatic nature of both the solute and the solvent leads to strong van der Waals interactions, favoring high solubility. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and the solvent contributes to favorable dipole-dipole interactions and dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium to High | The polarity of the carbonyl group in ketones allows for effective solvation of the polarizable iodine and electronegative fluorine atoms. |
| Esters | Ethyl acetate | Medium to High | Similar to ketones, the ester functional group provides polarity that can interact favorably with the substituted naphthalene. |
| Alcohols | Methanol, Ethanol, Isopropanol | Medium | While the polar hydroxyl group can interact with the halogens, the overall non-polar character of the naphthalene ring may limit very high solubility. Solubility is expected to decrease with increasing alcohol chain length. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules. |
| Non-polar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low to Medium | The significant aromatic character of this compound may limit its solubility in purely aliphatic non-polar solvents. |
| Water | Very Low | As a largely non-polar organic molecule, this compound is expected to have negligible solubility in water. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on the specific solvent and available analytical instrumentation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to centrifuge the vials at a moderate speed for a few minutes.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Thermogravimetric Analysis of 1-Fluoro-5-iodonaphthalene: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Fluoro-5-iodonaphthalene is a disubstituted naphthalene derivative featuring both fluorine and iodine atoms. The significant difference in the bond dissociation energies of the C-F and C-I bonds suggests a multi-step thermal decomposition process. Thermogravimetric analysis is a critical technique for elucidating the thermal stability and decomposition profile of such compounds. By precisely measuring the change in mass as a function of temperature, TGA provides valuable insights into the onset of decomposition, the number of decomposition steps, and the nature of the evolved species. This guide outlines the expected thermogravimetric behavior and a robust protocol for its analysis.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed in two main stages, primarily dictated by the differing strengths of the carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker (approximately 228 kJ/mol) than the Carbon-Fluorine bond (approximately 486 kJ/mol) and the carbon-carbon bonds of the aromatic ring. Consequently, the initial decomposition event is expected to be the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical. The remaining fluoronaphthalene radical would likely abstract a hydrogen atom from the surrounding environment or undergo further reactions. The more thermally stable fluoronaphthalene core would then decompose at a significantly higher temperature.
Experimental Protocol: Thermogravimetric Analysis
A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is designed to ensure the acquisition of high-quality, reproducible data.
3.1. Instrumentation:
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of operating up to 1000 °C with a sensitivity of at least 0.1 µg.
-
Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Inert Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere.
3.2. Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder to promote uniform heating. If necessary, gently grind the sample using an agate mortar and pestle.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.
-
Record the exact sample weight.
3.3. TGA Instrument Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Maintain a nitrogen flow rate of 20 mL/min during the analysis.
-
-
Data Collection: Record the sample mass, temperature, and time throughout the experiment.
3.4. Post-Analysis:
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage mass loss for each step.
-
If possible, couple the TGA instrument to a mass spectrometer (TGA-MS) to identify the gaseous species evolved during decomposition.
Data Presentation: Simulated TGA Results
The following tables summarize the expected quantitative data from the thermogravimetric analysis of this compound, based on its chemical structure and the predicted decomposition pathway.
Table 1: Summary of Thermogravimetric Analysis Data
| Decomposition Step | Temperature Range (°C) | Onset Temperature (°C) | DTG Peak (°C) | Weight Loss (%) |
| Step 1 | 250 - 350 | 265 | 310 | 46.3 |
| Step 2 | 450 - 600 | 470 | 525 | 47.1 |
| Residual Mass | > 600 | - | - | 6.6 |
Table 2: Interpretation of Decomposition Steps
| Decomposition Step | Proposed Lost Species | Theoretical Weight Loss (%) |
| Step 1 | Iodine (I) | 46.32% |
| Step 2 | Fluoronaphthalene Fragment (C10H6F) | 47.08% |
Note: Theoretical weight loss is calculated based on the molecular weight of this compound (274.05 g/mol ).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermogravimetric analysis of a novel compound like this compound.
Caption: Workflow for the thermogravimetric analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the thermogravimetric analysis of this compound. The proposed two-step decomposition mechanism, initiated by the cleavage of the C-I bond followed by the breakdown of the fluoronaphthalene ring, is a chemically sound hypothesis. The detailed experimental protocol and simulated data offer a solid starting point for any researcher planning to undertake the thermal characterization of this, or structurally related, compounds. The provided workflow diagram further clarifies the logical progression of such an analytical endeavor. Future experimental work is required to validate these predictions and to fully elucidate the thermal decomposition kinetics and mechanisms of this compound.
The Untapped Potential of 1-Fluoro-5-iodonaphthalene in Advanced Materials
A Technical Guide for Researchers and Materials Scientists
Introduction: The relentless pursuit of novel materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Within the vast landscape of organic electronics, functionalized aromatic compounds serve as fundamental building blocks for a new generation of devices. This whitepaper delves into the prospective applications of a relatively unexplored molecule: 1-Fluoro-5-iodonaphthalene. By dissecting the individual contributions of its fluoro and iodo substituents on the robust naphthalene core, we can project its significant potential in the development of high-performance organic semiconductors for applications ranging from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to advanced polymer dielectrics.
The Strategic Design of this compound
The unique substitution pattern of this compound offers a compelling combination of functionalities. The naphthalene backbone provides a rigid, planar, and electronically active core. The strategic placement of fluorine and iodine atoms introduces specific properties that can be harnessed for materials design:
-
The Role of the Fluoro Group: The introduction of a fluorine atom onto an aromatic system is a well-established strategy for tuning the electronic properties of organic materials. The high electronegativity of fluorine leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the ambient stability of the resulting materials by making them more resistant to oxidation. Furthermore, fluorine substitution can influence intermolecular packing and thin-film morphology, which are critical factors for efficient charge transport. In some cases, fluorination can also increase the solubility of otherwise intractable aromatic compounds.
-
The Versatility of the Iodo Group: The iodine atom at the 5-position serves as a versatile synthetic handle for the construction of larger, more complex molecular and macromolecular architectures. Iodoarenes are highly reactive in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1][2][3] This reactivity is fundamental for the synthesis of conjugated polymers and dendrimers, where precise control over the final structure is paramount.
Potential Applications in Materials Science
Based on the synergistic effects of the fluoro and iodo substituents, this compound is a promising precursor for several classes of advanced materials:
Fluorinated Naphthalene-Based Polymers for Organic Electronics
The primary application of this compound is envisioned as a monomer for the synthesis of novel fluorinated naphthalene-based polymers. The general synthetic approach would involve the polymerization of this compound with a suitable comonomer via a cross-coupling reaction.
-
Organic Light-Emitting Diodes (OLEDs): Naphthalene-based polymers are known to be promising materials for blue OLEDs due to their wide bandgap.[4] The introduction of fluorine via the polymerization of this compound could lead to polymers with deeper blue emission and improved stability. Naphthalene diimides have also been explored as electron acceptors in OLEDs.[5]
-
Organic Field-Effect Transistors (OFETs): Naphthalene derivatives have been utilized in the development of ambipolar OFETs.[6] The fluorination of the polymer backbone can enhance the electron-transporting (n-type) properties of the material. Naphthalene diimides are a well-known class of n-type organic semiconductors.[7] The use of this compound as a building block could lead to new n-type or ambipolar polymers with improved performance and air stability.
High-Performance Polymer Dielectrics
The incorporation of fluorine into polymers is a known strategy for creating materials with low dielectric constants, high thermal stability, and excellent chemical resistance.[8][9] Polymerization of this compound could yield polymers with these desirable properties, making them suitable for applications as dielectric layers in capacitors and as insulating materials in microelectronics.
Functionalized Naphthalene Derivatives for Molecular Electronics
Beyond polymerization, the dual functionality of this compound allows for its use as a versatile building block in the synthesis of discrete, functionalized naphthalene derivatives. These molecules could find applications as emitters, hosts, or charge-transport materials in vacuum-deposited OLEDs or as active components in single-molecule electronic devices.
Data Presentation: Projected Properties of a Hypothetical Polymer
To illustrate the potential of this compound, we can project the properties of a hypothetical homopolymer, poly(1-fluoronaphthalene-5,5'-diyl), based on known data for similar naphthalene-based and fluorinated polymers.
| Property | Projected Value | Rationale |
| Thermal Stability (Td5) | > 400 °C | Naphthalene-based polymers exhibit high thermal stability.[10] |
| HOMO Energy Level | < -5.5 eV | Fluorination generally lowers the HOMO level, increasing oxidative stability.[11] |
| LUMO Energy Level | -2.5 to -3.0 eV | Fluorination lowers the LUMO level, potentially enhancing electron injection/transport.[11] |
| Bandgap | > 3.0 eV | Naphthalene-based polymers typically have wide bandgaps suitable for blue emission.[4] |
| Solubility | Moderate | Fluorine substitution can enhance solubility in organic solvents.[10] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 1-Fluoro-5-nitronaphthalene
A mixture of 1-fluoronaphthalene (1.0 eq) in sulfuric acid is cooled to 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield a mixture of isomers. The desired 1-fluoro-5-nitronaphthalene is then isolated by column chromatography.
Step 2: Reduction to 5-Amino-1-fluoronaphthalene
To a solution of 1-fluoro-5-nitronaphthalene (1.0 eq) in ethanol, tin(II) chloride dihydrate (3.0 eq) is added. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is treated with a saturated aqueous solution of sodium bicarbonate until the pH is basic. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-amino-1-fluoronaphthalene.
Step 3: Diazotization and Iodination
5-Amino-1-fluoronaphthalene (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 eq) in water. The mixture is stirred at room temperature for 2 hours. The product is extracted with diethyl ether, and the organic layer is washed with sodium thiosulfate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.
Suzuki Polymerization of this compound
This protocol describes a general procedure for the Suzuki cross-coupling polymerization of this compound with a diboronic acid or ester comonomer, for example, 1,4-phenylenediboronic acid.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (or another suitable base)
-
Toluene (anhydrous)
-
Water (degassed)
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
In a Schlenk flask, this compound (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), and potassium carbonate (3.0 eq) are combined.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene and degassed water (e.g., 4:1 v/v) are added, followed by a few drops of Aliquat 336.
-
The mixture is stirred and purged with argon for 30 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) is added to the flask under a positive pressure of argon.
-
The reaction mixture is heated to 90-100 °C and stirred vigorously for 48-72 hours.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitate is collected by filtration, washed with methanol and water, and then purified by Soxhlet extraction with methanol, acetone, and chloroform.
-
The polymer is recovered from the chloroform fraction by precipitation into methanol and dried under vacuum.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for Suzuki polymerization.
Caption: Relationship between the monomer, polymer properties, and applications.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel functional materials. The strategic combination of a fluorinated naphthalene core with a reactive iodo-substituent provides a powerful platform for creating a new generation of polymers and molecular materials for organic electronics and other advanced applications. Further research into the synthesis and characterization of materials derived from this versatile monomer is warranted and is expected to open new avenues in the design of high-performance organic materials.
References
- 1. 1-Iodonaphthalene, 98% | Fisher Scientific [fishersci.ca]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling of 1-Fluoro-5-iodonaphthalene for the Synthesis of Novel Biaryl Compounds
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful and versatile method is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[3][4] Aryl iodides are particularly reactive electrophiles in this transformation, often requiring less forcing conditions compared to their bromide or chloride counterparts.[2] This application note details a robust protocol for the Suzuki coupling of 1-fluoro-5-iodonaphthalene with various arylboronic acids, providing a reliable method for the synthesis of novel fluorinated biaryl compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, making this a valuable transformation in drug discovery and materials science.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5][6]
Experimental Overview
This study outlines the Suzuki coupling of this compound with a selection of electronically diverse arylboronic acids. The reactions were carried out using a palladium catalyst, a phosphine ligand, and a suitable base in an organic solvent. The product yields were determined by chromatographic purification and spectroscopic analysis.
Data Presentation
The following table summarizes the results obtained from the Suzuki coupling of this compound with various arylboronic acids under optimized reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Fluoro-5-phenylnaphthalene | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-Fluoro-5-(4-methoxyphenyl)naphthalene | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene | 85 |
| 4 | 3-Thienylboronic acid | 1-Fluoro-5-(thiophen-3-yl)naphthalene | 78 |
| 5 | 2-Naphthylboronic acid | 1-Fluoro-5-(naphthalen-2-yl)naphthalene | 90 |
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acids (see table above)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Protocol for the Synthesis of 1-Fluoro-5-phenylnaphthalene (Entry 1):
-
Reaction Setup: To a 25 mL Schlenk flask was added this compound (272 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%) was added to the flask.
-
Solvent Addition: A degassed mixture of toluene (5 mL) and water (1 mL) was added to the flask.
-
Inert Atmosphere: The flask was evacuated and backfilled with argon three times.
-
Reaction: The reaction mixture was stirred vigorously and heated to 90 °C under an argon atmosphere for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature. The aqueous layer was separated, and the organic layer was washed with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product was purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-fluoro-5-phenylnaphthalene as a white solid.
-
Characterization: The structure and purity of the product were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Sonogashira Cross-Coupling with 1-Fluoro-5-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. The 1-fluoro-5-iodonaphthalene scaffold is therefore a valuable building block for the synthesis of novel fluorinated polycyclic aromatic compounds with potential applications in drug discovery and development. The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to a diverse range of 1-fluoro-5-alkynylnaphthalene derivatives, which can serve as key intermediates or final drug compounds.
These application notes provide a detailed overview, experimental protocols, and relevant data for the Sonogashira cross-coupling reaction of this compound.
Reaction Principle and Key Parameters
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl iodide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Several factors can influence the outcome of the Sonogashira coupling, including the choice of catalyst, co-catalyst, base, solvent, and reaction temperature. For the coupling of this compound, typical conditions involve a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) co-catalyst like copper(I) iodide (CuI), an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira cross-coupling of this compound with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) |
| Copper Co-catalyst | CuI (2-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Representative Examples of Sonogashira Coupling with this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Fluoro-5-(phenylethynyl)naphthalene | 85-95 |
| 2 | Ethynyltrimethylsilane | 1-Fluoro-5-((trimethylsilyl)ethynyl)naphthalene | 90-98 |
| 3 | 1-Hexyne | 1-Fluoro-5-(hex-1-yn-1-yl)naphthalene | 80-90 |
| 4 | 3-Ethynyl-1H-indole | 3-((5-Fluoronaphthalen-1-yl)ethynyl)-1H-indole | 75-85 |
| 5 | Propargyl alcohol | 3-(5-Fluoronaphthalen-1-yl)prop-2-yn-1-ol | 70-80 |
Experimental Protocols
The following is a detailed, representative protocol for the Sonogashira cross-coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF (5 mL per mmol of aryl halide) and anhydrous triethylamine (2.0 equiv) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-8 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-fluoro-5-(phenylethynyl)naphthalene.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira cross-coupling reaction of this compound is a highly efficient method for the synthesis of a variety of 1-fluoro-5-alkynylnaphthalene derivatives. These compounds are valuable scaffolds in the field of drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for researchers to successfully perform this important transformation. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Application Notes and Protocols: Synthesis of Novel Emitters for Organic Light-Emitting Diodes (OLEDs) Utilizing 1-Fluoro-5-iodonaphthalene
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the synthesis of a novel organic light-emitting material using 1-Fluoro-5-iodonaphthalene as a key precursor and to outline the subsequent fabrication and characterization of an Organic Light-Emitting Diode (OLED).
Introduction
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology due to their high contrast, wide viewing angles, and flexibility. The development of novel emitter materials is crucial for enhancing the efficiency, color purity, and operational lifetime of these devices. Naphthalene derivatives are widely utilized as building blocks for blue-emitting materials due to their wide bandgap and high photoluminescence efficiency.[1] This document details a synthetic protocol for a novel emitter molecule based on a this compound scaffold, employing common palladium-catalyzed cross-coupling reactions. The subsequent fabrication of a multilayer OLED device is also described.
The introduction of a fluorine atom can enhance the thermal stability and electron-accepting properties of the molecule, potentially leading to improved device performance. The iodine moiety serves as a versatile handle for well-established C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[2]
Synthetic Workflow for a Novel Emitter
A hypothetical two-step synthesis is proposed for a novel emitter, FN-TPA , incorporating a triphenylamine (TPA) unit as a hole-transporting moiety.
Caption: Synthetic scheme for the proposed emitter FN-TPA.
Experimental Protocols
Synthesis of Intermediate 1: 4'-(5-Fluoronaphthalen-1-yl)-N,N-diphenylaniline
This procedure is based on a general Suzuki-Miyaura coupling reaction.[1][2]
-
Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add anhydrous toluene (40 mL) and a 2 M aqueous solution of K₂CO₃ (20 mL).
-
Degassing: Purge the reaction mixture with argon for 30 minutes.
-
Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield Intermediate 1.
Synthesis of Final Emitter (FN-TPA)
This procedure is based on a general Buchwald-Hartwig amination reaction.[2]
-
Reaction Setup: In a glovebox, combine Intermediate 1 (1.0 eq), carbazole (1.2 eq), Pd₂(dba)₃ (0.02 eq), tri-tert-butylphosphine (0.08 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (50 mL).
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 18 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: After solvent evaporation, purify the crude product by recrystallization from a mixture of ethanol and dichloromethane to obtain the final emitter, FN-TPA.
OLED Device Fabrication
A standard solution-processed, multi-layer OLED device can be fabricated as follows.[1]
Caption: Schematic of a typical multi-layer OLED device.
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven at 120 °C.
-
Hole Injection Layer (HIL): Treat the ITO surface with oxygen plasma for 5 minutes. Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) at 4000 rpm for 60 seconds. Anneal at 150 °C for 20 minutes in a nitrogen atmosphere.
-
Emissive Layer (EML): Prepare a solution of the synthesized FN-TPA emitter (e.g., 10 mg/mL in chlorobenzene). In a nitrogen-filled glovebox, spin-coat the emissive layer onto the HIL. Anneal the film at 80 °C for 30 minutes.
-
Electron Transport Layer (ETL): A suitable ETL material, such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), is thermally evaporated under high vacuum (<10⁻⁶ Torr).[3]
-
Cathode Deposition: Thermally evaporate a layer of Lithium Fluoride (LiF) followed by Aluminum (Al) to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Expected Performance and Data
The performance of an OLED is characterized by several key metrics. The following tables provide representative data for high-performance blue OLEDs to serve as a benchmark for a newly synthesized material like FN-TPA.
Table 1: Photophysical Properties
| Property | Expected Value |
| Absorption λmax (nm) | ~350-400 |
| Emission λmax (nm) | ~450-470 (Blue)[3] |
| Photoluminescence Quantum Yield (PLQY) | > 80%[4] |
| Full Width at Half Maximum (FWHM) | < 70 nm[3] |
Table 2: Electroluminescent Device Performance
| Parameter | Representative Value |
| Turn-on Voltage (V) | < 4.0 |
| Maximum Luminance (cd/m²) | > 1000 |
| Maximum External Quantum Efficiency (EQE) | 5-12%[5][6] |
| CIE 1931 Color Coordinates (x, y) | (0.14, 0.10) (Deep Blue)[3] |
| Operational Lifetime (LT₅₀ at 1000 cd/m²) | > 100 hours |
Conclusion
The provided protocols outline a comprehensive approach for the synthesis of a novel OLED emitter, FN-TPA, starting from this compound, and the subsequent fabrication of a device. The use of established cross-coupling reactions allows for a modular and efficient synthesis. The expected performance data, based on existing literature for similar blue-emitting materials, provides a target for the characterization of this new compound. This workflow can be adapted for the synthesis of a wide range of novel materials for organic electronics applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Application and Protocols for 1-Fluoro-5-iodonaphthalene in Organic Semiconductors
Despite a comprehensive search, specific examples of 1-fluoro-5-iodonaphthalene being utilized as a direct precursor for the synthesis of organic semiconductors could not be located in the available literature. However, the structural motif of a halogenated naphthalene is a common feature in materials for organic electronics. This document, therefore, provides a generalized overview of how a similar precursor, typically a dihalogenated naphthalene, is used in the synthesis of organic semiconductors, along with representative experimental protocols and data.
Researchers in organic electronics frequently employ functionalized naphthalene derivatives to construct high-performance semiconductor materials for applications such as Organic Field-Effect Transistors (OFETs). The naphthalene core offers a rigid, planar structure conducive to efficient charge transport. Halogen substituents, such as fluorine and iodine, serve as versatile synthetic handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Synthetic Approaches to Naphthalene-Based Organic Semiconductors
The primary synthetic strategies for elaborating naphthalene cores into larger conjugated systems suitable for semiconductor applications are palladium-catalyzed cross-coupling reactions. These methods allow for the precise construction of well-defined molecular architectures.
1. Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. In the context of naphthalene-based semiconductors, a dihalonaphthalene can be coupled with various aromatic or heteroaromatic boronic acids to extend the π-conjugation.
2. Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For naphthalene derivatives, this reaction is used to introduce acetylenic linkages, which can enhance the planarity and electronic communication within the molecule.[1]
Below are generalized protocols for these key reactions, adapted from the synthesis of known naphthalene-based organic semiconductors.
Experimental Protocols
Protocol 1: Synthesis of a Naphthalene-Based Semiconductor via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to synthesize a 2,6-disubstituted naphthalene derivative, a common structural motif in organic semiconductors.
Reaction Scheme:
Caption: Generalized Suzuki coupling for naphthalene functionalization.
Materials:
-
2,6-Dibromonaphthalene
-
Aryl boronic acid (e.g., trans-β-styrene boronic acid)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) aqueous solution
-
Toluene, anhydrous
Procedure: [1]
-
To a round-bottom flask, add 2,6-dibromonaphthalene (1.0 mmol), the aryl boronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene (30 mL) to the flask via syringe.
-
Add the 2 M Na₂CO₃ solution (12.5 mL).
-
Heat the reaction mixture to reflux and stir vigorously for 48 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Naphthalene-Based Semiconductor via Sonogashira Coupling
This protocol outlines a typical Sonogashira coupling to introduce ethynyl moieties onto a naphthalene core.
Reaction Scheme:
Caption: Generalized Sonogashira coupling for naphthalene functionalization.
Materials:
-
2,6-Dibromonaphthalene
-
Terminal alkyne (e.g., phenylacetylene)[1]
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
Procedure: [1]
-
In a round-bottom flask, combine 2,6-dibromonaphthalene (1.0 mmol), PdCl₂(PPh₃)₂ (0.064 mmol), and CuI (0.063 mmol).
-
Add a solution of triethylamine (10 mL) and anhydrous THF (10 mL).
-
Under an inert atmosphere, add the terminal alkyne (2.0 mmol) dropwise.
-
Heat the mixture to reflux and stir for 30 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization and Performance of Naphthalene-Based Organic Semiconductors
The performance of organic semiconductors is evaluated by fabricating and characterizing OFETs. Key performance metrics include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Table 1: Performance of Representative Naphthalene-Based Organic Semiconductors in OFETs
| Compound Name | Synthesis Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| 2,6-di(1H-inden-2-yl)naphthalene (DIN) | Suzuki Coupling | 5.40 x 10⁻² | 1 x 10⁴ | [1] |
| 2,6-di((E)-styryl)naphthalene (DSN) | Suzuki Coupling | 0.53 | > 10⁵ | [1] |
| 2,6-bis(phenylethynyl)naphthalene (DPEN) | Sonogashira Coupling | 0.11 | > 10⁵ | [1] |
Data is for devices fabricated under optimized conditions as reported in the reference.
Workflow for Development of Naphthalene-Based Organic Semiconductors
The development process for new naphthalene-based organic semiconductors follows a logical progression from molecular design to device fabrication and characterization.
Caption: Development workflow for naphthalene-based semiconductors.
Conclusion
While the direct application of this compound as a precursor for organic semiconductors is not documented in the reviewed literature, the general synthetic strategies and performance of related naphthalene-based materials provide a strong foundation for future research. The presence of both a fluorine and an iodine atom on the naphthalene core could offer unique opportunities for selective, stepwise functionalization, allowing for the synthesis of complex and potentially high-performance organic semiconductor materials. Further investigation into the reactivity of this compound in cross-coupling reactions is warranted to explore its potential in this field.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Fluoro-5-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-Fluoro-5-iodonaphthalene. This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl-5-fluoro-1-naphthylamines, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established principles of the Buchwald-Hartwig amination and can be adapted for a variety of amine coupling partners.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine in the presence of a palladium catalyst.[1][2][3] For a substrate such as this compound, the reaction is expected to be highly selective at the more reactive carbon-iodine bond over the less reactive carbon-fluorine bond. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[3] This document provides recommended starting conditions and optimization strategies for this specific transformation.
Reaction Scheme
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound relies on the careful selection of the following components:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.
-
Ligand: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich biaryl phosphine ligands are generally preferred for amination of aryl iodides.[3] Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad applicability.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a highly effective base for this purpose. Other bases like potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for base-sensitive substrates, potentially requiring higher reaction temperatures.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[4] Toluene is often a good starting point due to its ability to azeotropically remove traces of water.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol % Pd), and the phosphine ligand (e.g., 2-4 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine (1.1-1.5 equiv) and the anhydrous, deoxygenated solvent (to achieve a concentration of ~0.1-0.2 M).
-
Add the base (1.2-2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-fluoro-1-naphthylamine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the amination of this compound with various amines, based on general literature precedents for aryl iodides.
Table 1: Reaction with Aromatic Amines (e.g., Aniline)
| Entry | Pd Precatalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | >90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85-95 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 80-90 |
Table 2: Reaction with Aliphatic Amines (e.g., Morpholine)
| Entry | Pd Precatalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 80 | 8 | >95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 65 | 12 | 90-98 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | NaOtBu (1.4) | Dioxane | 90 | 10 | >90 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 1-Fluoro-5-iodonaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-5-iodonaphthalene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its structure combines a naphthalene scaffold, prevalent in many biologically active molecules, with two key halogens: a fluorine atom and an iodine atom. The strategic placement of these halogens offers medicinal chemists a dual advantage. The iodine atom serves as a reactive handle for the introduction of molecular complexity through various cross-coupling reactions, while the fluorine atom can impart favorable pharmacokinetic and physicochemical properties to the final drug candidate.
The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The carbon-iodine bond is relatively weak, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon bonds.[4][5]
While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its utility can be inferred from the vast number of fluorinated and naphthalene-containing therapeutic agents. This document provides an overview of the potential applications of this compound in medicinal chemistry and detailed protocols for its use in key synthetic transformations.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of novel and diverse molecular scaffolds. The differential reactivity of the C-I and C-F bonds allows for selective functionalization.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] this compound is an ideal substrate for this reaction due to the high reactivity of the aryl iodide. This reaction can be used to introduce a wide variety of aryl and heteroaryl substituents at the 5-position of the naphthalene core, which is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction provides a straightforward method to introduce alkynyl moieties onto the naphthalene scaffold of this compound. The resulting arylalkynes are valuable intermediates that can be further elaborated or may themselves possess biological activity. The introduction of a rigid alkynyl linker can be beneficial for optimizing the orientation of a pharmacophore to its biological target.
Role of the Fluorine Substituent
The fluorine atom at the 1-position of the naphthalene ring is generally unreactive under the conditions of most cross-coupling reactions. Its presence, however, can significantly influence the properties of the resulting molecules in several ways:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[3]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipolar interactions, leading to enhanced binding affinity.
-
Physicochemical Properties: The introduction of fluorine can alter the lipophilicity (logP) and acidity (pKa) of a molecule, which in turn affects its solubility, permeability, and oral bioavailability.[1][3]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with a generic arylboronic acid.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Illustrative Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 1-Fluoro-5-phenylnaphthalene | 92 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 1-Fluoro-5-(4-methoxyphenyl)naphthalene | 88 | >99 |
| 3 | Pyridine-3-boronic acid | 3-(5-Fluoronaphthalen-1-yl)pyridine | 75 | >97 |
Note: The data in this table is illustrative and represents typical outcomes for Suzuki-Miyaura couplings of aryl iodides.
General Protocol for Sonogashira Coupling
This protocol outlines a typical procedure for the coupling of this compound with a generic terminal alkyne.
Workflow Diagram:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous solvent (e.g., THF or DMF)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne.
Illustrative Quantitative Data:
| Entry | Terminal Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | 1-Fluoro-5-(phenylethynyl)naphthalene | 95 | >99 |
| 2 | Ethynyltrimethylsilane | 1-Fluoro-5-((trimethylsilyl)ethynyl)naphthalene | 98 | >98 |
| 3 | Propargyl alcohol | 3-(5-Fluoronaphthalen-1-yl)prop-2-yn-1-ol | 85 | >97 |
Note: The data in this table is illustrative and represents typical outcomes for Sonogashira couplings of aryl iodides.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility stems from the presence of a reactive iodine atom, which allows for the facile introduction of diverse substituents through well-established cross-coupling methodologies, and a strategically placed fluorine atom, which can confer beneficial properties to the resulting molecules. The protocols and workflows provided herein offer a foundation for the application of this compound in the synthesis of novel chemical entities with the potential for therapeutic applications. Further exploration of the derivatives of this compound is warranted to fully realize its potential in the development of new medicines.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis of Substituted Naphthalenes from 1-Fluoro-5-iodonaphthalene: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted naphthalenes utilizing 1-Fluoro-5-iodonaphthalene as a versatile starting material. These protocols are designed for researchers, scientists, and professionals in drug development, offering step-by-step guidance on key cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The selective functionalization of the iodo-position in the presence of the fluoro-substituent allows for the strategic introduction of diverse molecular fragments, making this scaffold highly valuable in the exploration of new chemical entities with potential therapeutic applications.
Naphthalene derivatives are prevalent structural motifs in numerous pharmaceuticals and bioactive molecules. The ability to selectively introduce substituents onto the naphthalene core is therefore of significant interest in medicinal chemistry. This compound serves as an excellent building block for this purpose, with the carbon-iodine bond being significantly more reactive towards palladium-catalyzed cross-coupling than the carbon-fluorine bond. This differential reactivity enables the targeted synthesis of a wide array of 1-fluoro-5-substituted-naphthalenes.
Key Synthetic Transformations
This guide details the following palladium-catalyzed cross-coupling reactions for the derivatization of this compound:
-
Suzuki Coupling: For the formation of carbon-carbon bonds through the reaction with arylboronic acids.
-
Sonogashira Coupling: For the synthesis of alkynylnaphthalenes via reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups through reaction with various amines.
These reactions are fundamental in modern organic synthesis and provide access to a broad chemical space for drug discovery and development.
I. Suzuki Coupling: Synthesis of 1-Fluoro-5-arylnaphthalenes
The Suzuki coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, the selective reaction at the iodo-position allows for the synthesis of 1-fluoro-5-arylnaphthalenes.
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 1-fluoro-5-arylnaphthalene.
Quantitative Data: Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Fluoro-5-phenylnaphthalene | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 1-Fluoro-5-(4-methoxyphenyl)naphthalene | 80-90% |
| 3 | 3-Tolylboronic acid | 1-Fluoro-5-(3-tolyl)naphthalene | 82-92% |
Yields are based on literature for analogous aryl iodides and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Workflow: Suzuki Coupling
Caption: Suzuki coupling of this compound.
II. Sonogashira Coupling: Synthesis of 1-Fluoro-5-alkynylnaphthalenes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring its progress by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the 1-fluoro-5-alkynylnaphthalene product.
Quantitative Data: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Fluoro-5-(phenylethynyl)naphthalene | 80-90% |
| 2 | 1-Hexyne | 1-Fluoro-5-(hex-1-yn-1-yl)naphthalene | 75-85% |
| 3 | Trimethylsilylacetylene | 1-Fluoro-5-((trimethylsilyl)ethynyl)naphthalene | 85-95% |
Yields are based on literature for analogous aryl iodides and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Pathway: Sonogashira Coupling
Application Notes and Protocols for Stille Coupling with 1-Fluoro-5-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Stille cross-coupling reaction of 1-Fluoro-5-iodonaphthalene. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of functionalized naphthalene derivatives that are valuable intermediates in drug discovery and materials science.
Introduction
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] It is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[2][3] For professionals in drug development, this methodology offers a reliable route to complex molecular architectures, allowing for the late-stage functionalization of lead compounds. This compound is a key building block, and its coupling with various organostannanes can introduce diverse substituents at the 5-position, influencing the pharmacological profile of the resulting molecules.
Reaction Principle
The catalytic cycle of the Stille coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Additives such as copper(I) salts and lithium chloride can significantly enhance the reaction rate and yield.[4] Copper(I) iodide is believed to facilitate the transmetalation step, while lithium chloride can improve the solubility and reactivity of the organostannane.
Experimental Protocols
This section provides detailed protocols for the Stille coupling of this compound with two common types of organostannanes: vinyltributyltin and an aryltributyltin.
Protocol 1: Stille Coupling of this compound with Vinyltributyltin
This protocol describes the synthesis of 1-Fluoro-5-vinylnaphthalene.
Materials:
-
This compound
-
Vinyltributyltin (tributyl(vinyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous solution of potassium fluoride (KF)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) via syringe and stir the mixture to dissolve the solids.
-
Add vinyltributyltin (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (20 mL).
-
Shake the funnel vigorously for 5 minutes to precipitate the tin byproducts.
-
Separate the organic layer and wash it with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Fluoro-5-vinylnaphthalene.
Protocol 2: Stille Coupling of this compound with an Aryltributyltin
This protocol outlines a general procedure for the synthesis of 1-Fluoro-5-arylnaphthalenes.
Materials:
-
This compound
-
Aryltributyltin (e.g., Tributyl(phenyl)stannane)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Diethyl ether
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), the desired aryltributyltin (1.1 mmol, 1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (20 mL) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 1-Fluoro-5-arylnaphthalene product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Stille coupling of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Stille Coupling with Vinyltributyltin
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | CuI (10) | DMF | 80 | 18 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | PPh₃ (6) | - | Toluene | 100 | 24 | 80-90 |
Table 2: Stille Coupling with Aryltributyltins
| Entry | Aryltin | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributyltin | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Toluene | 100 | 20 | 88-96 |
| 2 | 2-Thienyltributyltin | Pd(PPh₃)₄ (4) | - | Dioxane | 90 | 16 | 82-92 |
Visualizations
Diagram 1: Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Diagram 2: Experimental Workflow for Stille Coupling
Caption: General experimental workflow for a Stille coupling reaction.
References
Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 1-Fluoro-5-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel liquid crystalline materials using 1-Fluoro-5-iodonaphthalene as a key building block. The unique properties of the fluorine substituent, such as its high electronegativity and relatively small size, allow for the fine-tuning of mesomorphic and electronic properties in the target liquid crystal molecules. The presence of the iodo group at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
Introduction to Fluorinated Naphthalene-Based Liquid Crystals
The incorporation of a naphthalene core into liquid crystal structures is known to enhance properties such as birefringence and thermal stability due to its extended aromatic system. The introduction of a fluorine atom onto this core can further modify the molecule's dipole moment, dielectric anisotropy, and intermolecular interactions, all of which are critical parameters for liquid crystal applications in displays, sensors, and optical devices.[1][2][3] this compound is a strategic starting material, allowing for the regioselective introduction of various moieties through well-established synthetic methodologies.
Synthetic Strategies
The primary synthetic routes for elaborating this compound into calamitic (rod-like) liquid crystals involve palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, leaving the more robust carbon-fluorine bond intact. The two most pertinent and widely employed methods are the Sonogashira and Suzuki-Miyaura coupling reactions.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for liquid crystals from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-5-(alkoxyphenylacetylenyl)naphthalene via Sonogashira Coupling
This protocol describes the synthesis of a tolane-based liquid crystal precursor. The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Reaction Scheme:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-5-iodonaphthalene
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and purity of 1-Fluoro-5-iodonaphthalene synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the multi-step synthesis of this compound.
General Diazotization Issues
Question: What are the critical parameters for a successful diazotization of naphthalenic amines? Answer: Successful diazotization hinges on several key factors. Low temperatures, typically between 0-5°C, are crucial as diazonium salts are often unstable at higher temperatures.[1] The reaction requires a strong acid, like hydrochloric or sulfuric acid, to generate nitrous acid in situ from sodium nitrite.[2] It is imperative to use a stoichiometric amount of sodium nitrite, as an excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.
Question: My diazotization reaction mixture is forming a dark-colored tar-like substance. What is causing this and how can I prevent it? Answer: The formation of tarry substances is often due to the decomposition of the diazonium salt or unwanted side reactions such as azo coupling. To prevent this, ensure the temperature is strictly maintained below 5°C throughout the addition of sodium nitrite. Slow, dropwise addition of the nitrite solution with vigorous stirring helps to dissipate heat and maintain a homogenous mixture. Additionally, working in a sufficiently acidic medium can suppress the coupling reactions that lead to colored azo compounds.
Synthesis Step 1: Sandmeyer Iodination
Question: I am experiencing low yields during the Sandmeyer iodination of the diazonium salt. What are the potential causes? Answer: Low yields in a Sandmeyer iodination can stem from several sources. Firstly, incomplete formation of the diazonium salt is a common culprit. Ensure your diazotization procedure is optimized. Secondly, the decomposition of the diazonium salt before the addition of the iodide source can reduce the yield. Finally, the choice of iodide source is important; potassium iodide is commonly used and does not typically require a copper catalyst.[3] Ensure it is fully dissolved and able to react with the diazonium salt.
Question: What side products should I expect during the iodination step? Answer: Besides the desired iodo-substituted naphthalene, you may observe the formation of the corresponding phenol (naphthol) if water is present and reacts with the diazonium salt. Another possible side product is a des-iodo naphthalene (deamination product), where the diazonium group is replaced by a hydrogen atom.
Synthesis Step 2: Nitro Group Reduction
Question: How can I ensure the complete reduction of the nitro group to an amine without affecting the iodine substituent? Answer: The reduction of a nitro group in the presence of a halogen like iodine requires mild reducing agents to avoid dehalogenation. Common methods include catalytic hydrogenation with catalysts like Pd/C or the use of metals in acidic media, such as tin or iron in hydrochloric acid. To ensure complete reduction, you can monitor the reaction using Thin Layer Chromatography (TLC) until the starting nitro compound is no longer visible.
Synthesis Step 3: Balz-Schiemann Fluorination
Question: My Balz-Schiemann reaction is giving a poor yield of the desired this compound. How can I improve it? Answer: The Balz-Schiemann reaction, which converts an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate, can be sensitive.[4] Low yields can be due to incomplete precipitation of the diazonium tetrafluoroborate salt. Ensure the solution is sufficiently cold during its formation. The thermal decomposition step is also critical; it must be performed at a temperature high enough to induce decomposition but not so high that it causes unwanted side reactions or the formation of tar. Performing the decomposition in a high-boiling inert solvent can help to control the temperature.[5] Recent methods using hypervalent iodine(III) catalysts may also allow the reaction to proceed under milder conditions (25-60°C), potentially improving yields.[4][6]
Question: I am observing a significant amount of a des-fluoro byproduct (1-iodonaphthalene) in my final product. What causes this and how can it be minimized? Answer: The formation of a des-fluoro byproduct, where the diazonium group is replaced by hydrogen instead of fluorine, is a known issue, particularly when scaling up Balz-Schiemann reactions.[7] This can be caused by radical side reactions or the presence of reducing agents. To minimize this, ensure all reagents and solvents are pure and dry. The choice of solvent can also influence the outcome; low- or non-polar solvents can sometimes improve fluorination yields by favoring the formation of intimate ion pairs between the diazonium cation and the tetrafluoroborate anion.
Data on Reaction Methodologies
The following tables summarize typical yields for the key reactions involved in the synthesis of this compound. Note that yields are highly substrate and condition dependent.
Table 1: Comparison of Sandmeyer and Balz-Schiemann Reactions
| Reaction Type | Reagents | Typical Yield Range | Notes |
| Sandmeyer Iodination | 1. NaNO₂, HCl2. KI | 60-80% | Does not typically require a copper catalyst.[3] |
| Balz-Schiemann Fluorination | 1. NaNO₂, HBF₄2. Heat | 40-70% | Yield can be improved with alternative counterions (e.g., PF₆⁻) or catalysts.[4] |
Experimental Protocols
The following are representative protocols for the synthesis of this compound, based on a plausible synthetic route starting from 1-amino-5-nitronaphthalene.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Iodo-5-nitronaphthalene (Sandmeyer Reaction)
-
Diazotization:
-
Suspend 1-amino-5-nitronaphthalene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Protocol 2: Synthesis of 1-Iodo-5-aminonaphthalene (Nitro Reduction)
-
Reaction Setup:
-
Place 1-iodo-5-nitronaphthalene (1 equivalent) and granulated tin (3-4 equivalents) in a round-bottom flask.
-
Add ethanol to form a slurry.
-
Fit the flask with a reflux condenser.
-
-
Reduction:
-
Slowly add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Isolation:
-
Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline. Tin salts will precipitate.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Protocol 3: Synthesis of this compound (Balz-Schiemann Reaction)
-
Diazotization and Salt Formation:
-
Dissolve 1-iodo-5-aminonaphthalene (1 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄, 48%).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
The diazonium tetrafluoroborate salt should precipitate. Stir for 30 minutes.
-
Collect the salt by filtration, wash with cold water, then cold ethanol, and finally with diethyl ether. Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry.
-
-
Fluorination (Thermal Decomposition):
-
Place the dry diazonium tetrafluoroborate salt in a flask fitted with a distillation apparatus.
-
Heat the solid gently. The salt will decompose, evolving nitrogen and boron trifluoride gas, and the product will distill over.
-
Alternatively, suspend the salt in an inert, high-boiling solvent (e.g., xylene or decane) and heat until gas evolution ceases.
-
-
Purification:
-
Extract the product from the decomposition residue or solvent using a suitable organic solvent.
-
Wash the organic layer with aqueous sodium bicarbonate and then with brine.
-
Dry the solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography to obtain this compound.
-
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical progression of the chemical transformations in the proposed synthesis, highlighting the key intermediates and reaction types.
Caption: Logical flow of the multi-step synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Diazotization | McGraw Hill's AccessScience [accessscience.com]
- 6. Hypervalent Iodine(III)-Catalyzed Balz-Schiemann Fluorination under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Fluoro-5-iodonaphthalene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Fluoro-5-iodonaphthalene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis typically involves the diazotization of an amino-naphthalene precursor followed by a halogen displacement reaction. The two most common routes are:
-
Route A: Starting from 5-amino-1-fluoronaphthalene, which undergoes diazotization followed by a Sandmeyer-type reaction with an iodide source (e.g., potassium iodide).
-
Route B: Starting from 5-iodo-1-naphthylamine, which is converted to its diazonium salt and then subjected to a Balz-Schiemann reaction for fluorination.[1][2]
Q2: What are the primary side reactions during the diazotization step?
A2: The diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a critical step where side reactions can occur.[3][] Key issues include:
-
Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the unreacted starting amine (an electron-rich arene) to form colored azo compounds.[5] This is more prevalent if the reaction medium is not sufficiently acidic.
-
Phenol Formation: Premature decomposition of the diazonium salt, especially if the temperature rises above the recommended 0-5 °C, can lead to its reaction with water to form the corresponding hydroxy-naphthalene (a naphthalenol).[6][7]
-
Incomplete Diazotization: Insufficient nitrous acid or reaction time can leave unreacted starting material, complicating purification.
-
Decomposition: Diazonium salts are thermally unstable and can decompose, sometimes violently, upon warming.[8][9]
Q3: What side products are expected during a Sandmeyer-type iodination?
A3: The reaction of an aryl diazonium salt with potassium iodide is generally a high-yielding reaction.[10] However, potential side products include:
-
Biaryl Formation: Aryl radicals, which can be intermediates in the reaction, may couple to form biaryl impurities.[11]
-
Reduction (Hydro-dediazoniation): The diazo group can be replaced by a hydrogen atom, leading to the formation of 1-fluoronaphthalene as a byproduct.
-
Phenol Formation: If the diazonium salt is not immediately consumed by the iodide and the temperature is not controlled, it can react with water to form 5-fluoro-1-naphthol.
Q4: What are the common impurities in a Balz-Schiemann fluorination?
A4: The Balz-Schiemann reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the aryl fluoride.[1][12] This step is prone to several side reactions:
-
Incomplete Salt Exchange: If the initial diazotization was performed in HCl, residual chloride ions can co-precipitate with the tetrafluoroborate salt. Upon heating, this can lead to the formation of 1-chloro-5-iodonaphthalene via a competing Sandmeyer-type reaction.[13]
-
Phenol Formation: Reaction with any trace moisture at the high temperatures required for decomposition can produce 5-iodo-1-naphthol.
-
Reduction (Hydro-dediazoniation): Formation of 1-iodonaphthalene can occur, especially if certain reducing agents are present or if the reaction is performed in specific solvents.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Sub-optimal temperature for the final halogenation step (Sandmeyer or Balz-Schiemann). | 1. Ensure slow, portion-wise addition of sodium nitrite solution. Test for a slight excess of nitrous acid using potassium iodide-starch paper at the end of the addition.[15] 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and subsequent handling of the diazonium salt.[6] 3. For Balz-Schiemann, ensure the isolated tetrafluoroborate salt is completely dry and thermal decomposition is performed at the optimal temperature, which may require careful screening. |
| Reaction Mixture Turns Dark Red/Brown During Diazotization | Formation of azo coupling byproducts.[5] | This indicates the diazonium salt is reacting with the starting amine. Ensure a sufficient excess of strong acid is present to fully protonate the starting amine, reducing its nucleophilicity. Maintain a low temperature to slow the coupling reaction. |
| Significant Amount of Naphthalenol Byproduct is Isolated | The diazonium salt decomposed and reacted with water. | This is a temperature control issue. Ensure the cooling bath is efficient and the temperature of the reaction mixture never exceeds 5 °C before the final halogenation step. Use anhydrous solvents where possible in the subsequent steps.[7] |
| Presence of an Unexpected Chloro-naphthalene Impurity | This is a common issue in the Balz-Schiemann route if diazotization was performed in HCl. Residual chloride ions compete with the fluoride from the tetrafluoroborate.[13] | Perform the initial diazotization using HBF4 instead of HCl to avoid introducing chloride ions. Alternatively, ensure the diazonium tetrafluoroborate salt is thoroughly washed to remove any trapped chloride salts before thermal decomposition. |
| Isolated Diazonium Salt Decomposes Violently | Diazonium salts, particularly when dry, are known to be thermally sensitive and potentially explosive.[8] | Safety First: Handle isolated diazonium salts in small quantities with appropriate safety measures (blast shield). It is often safer to generate and use the diazonium salt in situ without isolation. If isolation is necessary, do not overheat the salt during drying and avoid grinding or scraping it with metal spatulas.[8] |
Experimental Protocol Example: Synthesis of this compound via Balz-Schiemann Reaction (Route B)
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Step 1: Diazotization of 5-Iodo-1-naphthylamine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-iodo-1-naphthylamine (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in H₂O, 3.0 eq).
-
Cool the stirred suspension to 0 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
The formation of the naphthalene-1-diazonium tetrafluoroborate precipitate should be observed.
-
Collect the solid precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum at room temperature.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Caution: Perform this step behind a blast shield. Place the dry diazonium tetrafluoroborate salt in a flask suitable for thermal decomposition.
-
Heat the solid gently under an inert atmosphere. The decomposition, characterized by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases, typically occurs at temperatures above 100 °C.[16] The exact temperature depends on the substrate.
-
Once the gas evolution ceases, cool the flask to room temperature.
-
The crude product, this compound, can be purified from the residue by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the intended synthetic pathway and the competing side reactions.
Caption: Workflow for the synthesis of this compound.
Caption: Competing reactions for the aryl diazonium intermediate.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. maxapress.com [maxapress.com]
- 7. researchgate.net [researchgate.net]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 16. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Purification of Crude 1-Fluoro-5-iodonaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-Fluoro-5-iodonaphthalene. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Isomers: Other isomers of fluoro-iodonaphthalene that may form during synthesis.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Dehalogenated Species: Naphthalene, 1-fluoronaphthalene, or 1-iodonaphthalene formed by dehalogenation side reactions.
-
Oxidation Products: Naphthoquinones or other oxidation products if the compound is exposed to air and light.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a solid crude product, recrystallization is often a good initial purification step to remove major impurities and can significantly improve purity with minimal effort. If the crude product is an oil or if recrystallization is ineffective, column chromatography is the recommended next step.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The choice of solvent depends on the impurity profile. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common choices for halogenated aromatic compounds include:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Hydrocarbons: Hexanes or heptane.
-
Mixed Solvent Systems: Ethanol/water or dichloromethane/hexanes.
It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q4: What type of stationary phase and mobile phase should be used for column chromatography?
A4: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent. A good starting point is a gradient of ethyl acetate in hexanes. For reverse-phase chromatography, a C18-functionalized silica gel is typically used with a mobile phase such as a gradient of acetonitrile in water.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent.- The solution is not saturated.- The presence of impurities is inhibiting crystallization. | - Add a less-polar co-solvent (e.g., water to an alcohol solution) to decrease solubility.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product. |
| The product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling rate is too fast. | - Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Cool the solution for a longer period or at a lower temperature.- Minimize the amount of hot solvent used to dissolve the crude product.- Concentrate the mother liquor and perform a second recrystallization. |
| The purified product is still impure. | - The chosen solvent does not effectively differentiate between the product and the impurity.- The impurity co-crystallized with the product. | - Perform a second recrystallization with a different solvent system.- Consider purification by column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (co-elution). | - The mobile phase is too polar or not polar enough.- The column is overloaded with the crude product. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first.- Use a shallower solvent gradient during elution.- Reduce the amount of crude product loaded onto the column.- Use a longer column or a stationary phase with a smaller particle size. |
| The product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Streaking or tailing of the product band on the column. | - The compound is interacting too strongly with the stationary phase.- The crude product was not properly dissolved before loading. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase.- Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a suitable loading solvent before applying it to the column. |
| Cracking of the silica gel bed. | - The column was packed improperly.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives good separation of the desired product from impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Mobile Phase | Expected Outcome |
| Recrystallization | Ethanol/Water | Removal of non-polar and highly polar impurities. |
| Hexanes | Removal of more polar impurities. | |
| Column Chromatography (Normal Phase) | Silica Gel | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10% Ethyl Acetate) |
| Column Chromatography (Reverse Phase) | C18 Silica Gel | Gradient of Acetonitrile in Water |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
How to avoid dehalogenation in reactions with 1-Fluoro-5-iodonaphthalene
Welcome to the technical support center for chemists working with 1-Fluoro-5-iodonaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in palladium-catalyzed cross-coupling reactions and minimize unwanted side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is the propensity for deiodination (a type of dehalogenation), where the iodine atom is replaced by a hydrogen atom, leading to the formation of 1-fluoronaphthalene as a significant byproduct. This occurs because the Carbon-Iodine (C-I) bond is relatively weak and susceptible to cleavage under certain reaction conditions, especially with elevated temperatures and certain bases.[1]
Q2: Is the Carbon-Fluorine (C-F) bond also at risk of cleavage?
Under typical palladium-catalyzed cross-coupling conditions, the C-F bond in this compound is significantly more stable and less likely to undergo cleavage compared to the C-I bond. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf > Cl >> F. Therefore, selective reaction at the iodine position is expected.
Q3: What are the general mechanisms leading to deiodination?
Deiodination can occur through several pathways in palladium-catalyzed reactions:
-
Reductive Dehalogenation: After oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Common hydride sources include solvent molecules (like alcohols), amines used as bases, or even trace amounts of water. Subsequent reductive elimination of the aryl group and the hydride leads to the deiodinated product.
-
Radical Pathways: High temperatures or the presence of light can promote the homolytic cleavage of the weak C-I bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the dehalogenated product.[1]
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of 1-fluoronaphthalene byproduct.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, deiodination can compete with the desired coupling, especially with electron-rich aryl iodides like this compound.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Temperature | Use the lowest effective temperature (e.g., start at room temperature and gradually increase if reactivity is low). | Higher temperatures can promote both palladium-mediated and radical-based dehalogenation pathways. |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or alkoxides. | Strong bases can promote the formation of palladium hydride species, which are implicated in reductive dehalogenation. |
| Palladium Catalyst & Ligand | Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species. Employ bulky, electron-rich phosphine ligands. | This can favor the desired cross-coupling pathway over side reactions. Bulky ligands can accelerate reductive elimination of the desired product. |
| Solvent | Aprotic solvents like dioxane or THF are generally preferred. If using an alcohol-containing solvent, ensure it is anhydrous. | Protic solvents can be a source of hydrides, leading to reductive dehalogenation. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor byproduct formation. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
Issue: Low yield of the desired alkynylated product and significant deiodination.
The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes. Deiodination can be a problematic side reaction.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Catalyst System | Consider copper-free conditions. If using a co-catalyst, use the minimum effective amount of CuI. | While copper facilitates the reaction, it can also contribute to side reactions. |
| Base | Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). | These bases are less likely to act as hydride donors compared to smaller amines. |
| Solvent | Anhydrous, aprotic solvents like THF or toluene are recommended. | Avoids potential hydride donation from protic solvents. |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Minimizes thermal decomposition and radical-mediated deiodination. |
| Ligand | Electron-rich and bulky phosphine ligands can be beneficial. | These can promote the desired catalytic cycle. |
Logical Diagram for Troubleshooting Sonogashira Deiodination
Caption: A decision-making diagram for troubleshooting deiodination in Sonogashira reactions.
Buchwald-Hartwig Amination
Issue: Formation of 1-fluoronaphthalene instead of the desired N-arylated product.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Dehalogenation can be a competing pathway.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base like NaOt-Bu or K₃PO₄. | Strong, less-hindered bases can sometimes act as hydride donors or lead to other side reactions. |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). | These ligands are known to promote efficient C-N reductive elimination, outcompeting the dehalogenation pathway. |
| Solvent | Aprotic, non-polar solvents such as toluene or dioxane are generally effective. | These solvents are less likely to be sources of protons or hydrides. |
| Catalyst Loading | Ensure an appropriate catalyst-to-ligand ratio to maintain an active and stable catalytic species. | An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition. |
| Temperature | While these reactions often require elevated temperatures, avoid excessive heating. | Higher temperatures can increase the rate of catalyst decomposition and dehalogenation. |
Detailed Experimental Protocols
Please note: The following protocols are generalized best-practice examples for aryl iodides and should be optimized for your specific substrate and coupling partner.
Example Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried reaction flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane (to make a 0.1 M solution with respect to the aryl iodide).
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add Pd(PPh₃)₄ (2 mol %) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Example Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Free)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (5 mol %).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (to make a 0.2 M solution).
-
Add phenylacetylene (1.5 equiv.) followed by diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is sluggish, gently warm to 40-50 °C.
-
Once complete, concentrate the reaction mixture.
-
Purify the residue by column chromatography.
Example Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), NaOt-Bu (1.4 equiv.), and a stir bar.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).
-
Seal the tube, then evacuate and backfill with Argon.
-
Add anhydrous toluene (to make a 0.1 M solution) and morpholine (1.2 equiv.).
-
Place the tube in a preheated oil bath at 100 °C.
-
Stir for the required time, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1-Fluoro-5-iodonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 1-fluoro-5-iodonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for palladium-catalyzed cross-coupling reactions?
A typical catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 0.05 mol% to 5 mol%.[1][2] For many reactions, a loading of 1-2 mol% is a common starting point. However, for highly reactive substrates or in well-optimized systems, catalyst loading can be significantly lower, sometimes in the parts per million (ppm) range.[3][4] Conversely, for challenging substrates or reactions that are difficult to initiate, a higher loading of up to 5 mol% may be necessary.[2]
Q2: How does catalyst loading impact the reaction rate and overall yield?
Generally, increasing the catalyst loading will increase the reaction rate. However, this relationship is not always linear and does not guarantee a higher yield. While a sufficient amount of catalyst is necessary to achieve a reasonable reaction time, excessively high catalyst loadings can lead to an increase in side reactions, such as the formation of homocoupled products.[3][5] This can ultimately decrease the yield of the desired product. The optimal catalyst loading will provide a balance between a practical reaction rate and minimal side product formation.
Q3: What are the signs of incorrect catalyst loading?
-
Too Low: The most common sign of insufficient catalyst loading is a sluggish or stalled reaction, where the starting materials are consumed very slowly or the reaction does not go to completion.[6]
-
Too High: An indication of excessive catalyst loading can be the formation of significant amounts of byproducts.[3] In some cases, especially with phosphine ligands, the solution may darken or form palladium black, indicating catalyst decomposition, which can be exacerbated by high concentrations.
Q4: How do I choose the appropriate palladium precursor and ligand for this compound?
For an aryl iodide like this compound, the C-I bond is relatively easy to oxidatively add to a Pd(0) center. The electron-withdrawing nature of the fluorine atom can further facilitate this step.[7][8]
-
Palladium Precursor: Common and effective precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) complexes like Pd(PPh₃)₄.[9][10] For ease of handling, air-stable Pd(II) precatalysts are often preferred, as they are reduced in situ to the active Pd(0) species.[11][12]
-
Ligand: The choice of ligand is critical. For a substrate that is not exceptionally sterically hindered, standard phosphine ligands like PPh₃ or bulky, electron-rich phosphines from the Buchwald ligand family (e.g., SPhos, XPhos) can be effective.[8][9] N-heterocyclic carbenes (NHCs) are also a viable alternative to phosphine ligands.[7] The optimal ligand will depend on the specific coupling partner and reaction type.
Troubleshooting Guide for Cross-Coupling with this compound
Q1: My reaction is very slow or has stalled. Should I just increase the catalyst loading?
While increasing the catalyst loading is a potential solution, it should not be the first or only parameter adjusted. A slow reaction can also be caused by:
-
Insufficient Temperature: Ensure the reaction is being run at an appropriate temperature for the specific cross-coupling reaction.
-
Ineffective Base or Solvent: The choice of base and solvent system is crucial for the efficiency of the catalytic cycle.[9] Consider screening different bases or solvent combinations.
-
Poor Quality Reagents: Ensure that the solvent is anhydrous (if required) and that the reagents, including the base and coupling partner, are pure.[13] The boronic acid, in the case of Suzuki coupling, can be prone to degradation.[12]
-
Catalyst Deactivation: The active catalyst may be decomposing. This can be due to the presence of oxygen or impurities in the reaction mixture. Ensure proper degassing of the reaction mixture.
If these factors have been addressed, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be attempted.
Q2: I'm observing a low yield of my desired product, but the starting material is consumed. What could be the issue?
Low isolated yield with consumption of starting material often points to the formation of side products. With this compound, potential side products include:
-
Homocoupling of the coupling partner: This is particularly common in Suzuki reactions with boronic acids.[12]
-
Protodehalogenation: The starting aryl iodide is converted to fluoro-naphthalene.
-
Product Decomposition: The desired product may not be stable under the reaction conditions.
To address these issues in relation to the catalyst:
-
Optimize Catalyst Loading: As mentioned, excessively high catalyst loading can promote side reactions.[3] Try decreasing the catalyst loading incrementally.
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction.
-
Choice of Ligand: A different ligand may offer better selectivity for the desired cross-coupling pathway over side reactions.
Q3: How can I minimize the formation of homocoupled byproducts?
Homocoupling, especially of boronic acids in Suzuki reactions, can be promoted by the presence of Pd(II) species and oxygen.[12] To minimize this:
-
Thoroughly Degas: Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.
-
Control the Rate of Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.
-
Adjust Reaction Parameters: Lowering the temperature or changing the base may also help.
Experimental Protocols and Data
The following are example starting protocols for cross-coupling reactions with this compound. Optimization of catalyst loading and other parameters is often necessary.
Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an arylboronic acid.
General Protocol: To a reaction vessel are added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium precatalyst and ligand are added, followed by the degassed solvent. The reaction is then heated to the desired temperature and monitored by TLC or GC/LC-MS.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Precatalyst | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | SPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | 1 | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 8 | 92 |
| 3 | Pd(PPh₃)₄ | 3 | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | 78 |
| 4 | Pd(OAc)₂ | 0.5 | SPhos (1) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 24 | 65 |
| 5 | Pd(OAc)₂ | 5 | SPhos (10) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 6 | 80 (with side products) |
Heck Coupling
Reaction: Coupling of this compound with an alkene (e.g., butyl acrylate).
General Protocol: To a reaction vessel are added this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., Et₃N, 2.0 eq.), and the palladium precatalyst/ligand. Degassed solvent is added, and the mixture is heated under an inert atmosphere until the reaction is complete.
Table 2: Example Conditions for Heck Coupling
| Entry | Pd Precatalyst | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 1 | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 88 |
| 2 | PdCl₂(PPh₃)₂ | 2 | - | K₂CO₃ | DMAc | 120 | 10 | 90 |
| 3 | Pd(OAc)₂ | 0.1 | - | Et₃N | DMF | 100 | 24 | 50 |
| 4 | Pd(OAc)₂ | 3 | PPh₃ (6) | Et₃N | DMF | 100 | 8 | 85 (some catalyst decomposition) |
Sonogashira Coupling
Reaction: Coupling of this compound with a terminal alkyne.
General Protocol: To a reaction vessel under an inert atmosphere are added this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium precatalyst, a copper(I) co-catalyst (e.g., CuI), and a ligand (if necessary). A degassed solvent and a base (e.g., Et₃N or piperidine) are added, and the reaction is stirred at the appropriate temperature.
Table 3: Example Conditions for Sonogashira Coupling
| Entry | Pd Precatalyst | Cat. Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | 2 | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Pd(OAc)₂ | 1 | CuI (2) | Piperidine | DMF | 80 | 8 | 91 |
| 3 | PdCl₂(PPh₃)₂ | 0.5 | CuI (1) | Et₃N | THF | 60 | 18 | 70 |
| 4 | PdCl₂(PPh₃)₂ | 4 | CuI (8) | Et₃N | THF | 60 | 4 | 93 (may contain copper contaminants) |
Visual Workflow and Troubleshooting Diagrams
Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
Challenges in the scale-up synthesis of 1-Fluoro-5-iodonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Fluoro-5-iodonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a readily available naphthalene derivative, such as 1,5-diaminonaphthalene or other appropriately substituted naphthalenes. The key transformations involve the introduction of the fluorine and iodine atoms, which is commonly achieved through diazotization of an amino group followed by Sandmeyer or similar reactions.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges in the scale-up synthesis include:
-
Handling of Hazardous Materials: The use of potentially explosive diazonium salts and corrosive fluorinating agents like HF-pyridine requires stringent safety protocols.[1][2]
-
Regioselectivity: Controlling the precise placement of the fluoro and iodo groups at the 1 and 5 positions of the naphthalene ring is critical and can be affected by reaction conditions.
-
Reaction Energetics: Diazotization and subsequent decomposition reactions can be highly energetic, necessitating careful thermal management to prevent runaway reactions, a significant concern during scale-up.[1][2]
-
Impurity Profile: The formation of byproducts, such as defluorinated or deiodinated naphthalenes and regioisomers, can complicate purification at a larger scale.[1][2]
-
Purification: Efficiently removing impurities from the final product often requires chromatographic techniques, which can be challenging and costly to implement on a large scale.
Q3: How can I minimize the formation of the des-fluoro impurity during the Balz-Schiemann reaction?
A3: The formation of the des-fluoro impurity is a known issue in Balz-Schiemann reactions, particularly during scale-up.[1][2] To minimize this, consider the following:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions throughout the reaction, as moisture can lead to the formation of phenols and other byproducts.
-
Controlled Thermal Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt should be carefully controlled. Gradual heating and maintaining the optimal temperature are crucial.
-
Solvent Choice: The choice of solvent for the decomposition step can influence the outcome. High-boiling point, inert solvents are often preferred.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization due to improper temperature control or incorrect stoichiometry of reagents. | Maintain the reaction temperature strictly between 0-5 °C. Use a slight excess of sodium nitrite and ensure efficient stirring. |
| Formation of Azo Dyes (Colored Impurities) | Side reaction of the diazonium salt with unreacted starting amine or other activated aromatic compounds. | Ensure complete conversion of the starting amine. The addition of the diazonium salt solution to the subsequent reaction mixture should be done in a controlled manner. |
| Poor Yield in Sandmeyer Reaction (Iodination) | Incomplete decomposition of the diazonium salt. Suboptimal concentration of the copper catalyst. | Ensure the reaction is heated sufficiently to drive the decomposition to completion. Optimize the loading of the Cu(I) catalyst. |
| Significant Formation of Regioisomers | Lack of regiocontrol during the initial functionalization of the naphthalene ring. | Re-evaluate the synthetic route to ensure high regioselectivity in the preceding steps. Purification by crystallization or chromatography may be necessary. |
| Difficulties in Isolating the Final Product | The product may be an oil or have a low melting point. Presence of persistent impurities. | Utilize column chromatography with a suitable solvent system for purification. If the product is an oil, consider converting it to a solid derivative for easier handling and purification. |
Experimental Protocols
Protocol 1: Diazotization of 5-Fluoro-1-naphthylamine
This protocol describes the formation of the diazonium salt from 5-Fluoro-1-naphthylamine, a key intermediate.
Materials:
-
5-Fluoro-1-naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-Fluoro-1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The resulting diazonium salt solution is typically used immediately in the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Iodination
This protocol details the conversion of the diazonium salt to this compound.
Materials:
-
Diazonium salt solution from Protocol 1
-
Potassium Iodide (KI)
-
Copper(I) Iodide (CuI) (optional, as a catalyst)
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether
-
Sodium Thiosulfate solution
-
Brine
Procedure:
-
Prepare a solution of potassium iodide (1.5 eq) in deionized water. If using a catalyst, add a catalytic amount of CuI.
-
Cool the KI solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases, indicating the completion of the reaction.
-
Cool the mixture and extract the crude product with dichloromethane or diethyl ether.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Sandmeyer Iodination
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | None | 25 → 60 | 3 | 65 | 92 |
| 2 | CuI (5 mol%) | 25 → 60 | 2 | 78 | 95 |
| 3 | None | 0 → 25 | 6 | 55 | 90 |
| 4 | CuI (5 mol%) | 0 → 25 | 4 | 72 | 96 |
Note: The data presented in this table is illustrative and based on typical outcomes for Sandmeyer reactions. Actual results may vary.
Visualizations
Logical Workflow for Troubleshooting Low Yield in the Synthesis of this compound
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow diagram.
References
Troubleshooting low reactivity in Suzuki coupling of 1-Fluoro-5-iodonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity or other issues with the Suzuki coupling of 1-Fluoro-5-iodonaphthalene.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question: Why am I observing very low to no conversion of this compound in my Suzuki coupling reaction?
Answer:
Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often related to the reaction setup, reagents, or catalyst system. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Checklist:
-
Reagent Integrity and Stoichiometry:
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[1] Use fresh or recently purified boronic acid. Consider using a slight excess (1.1-1.5 equivalents) to compensate for potential degradation.
-
Base Selection and Quality: The choice of base is critical. For electron-deficient aryl halides, a stronger base may be required.[2] Ensure the base is anhydrous if using a non-aqueous solvent system. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][4]
-
Solvent Purity and Degassing: Oxygen can deactivate the palladium catalyst.[5] Thoroughly degas the solvent by methods such as freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Use anhydrous solvents.
-
-
Catalyst System:
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage.[4] Use a fresh batch of catalyst or a more robust pre-catalyst. The reactivity of aryl iodides can be surprisingly low at lower temperatures with traditional Pd/PPh₃ systems due to the poor turnover of the key intermediate.[6][7]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance the rate of oxidative addition and improve yields.[2][4]
-
-
Reaction Conditions:
-
Temperature: Suzuki couplings often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[3] Insufficient temperature can lead to poor reactivity, particularly with aryl iodides.[6][7]
-
Concentration: If the reaction is too dilute, the rate of reaction will be slow. Ensure the concentration of your limiting reagent is appropriate (typically 0.1-0.5 M).
-
Question: My reaction is producing significant amounts of side products, what could be the cause?
Answer:
Side product formation is a common issue. The most likely side products are from homocoupling of the boronic acid or dehalogenation of the this compound.
-
Homocoupling of Boronic Acid: This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen or high catalyst loading.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be a significant issue with certain boronic acids and is often base and solvent dependent.
-
Troubleshooting:
-
Use a milder base or adjust the stoichiometry.
-
Minimize reaction time.
-
Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[8]
-
-
-
Dehalogenation: The iodine atom is replaced by a hydrogen atom. This can be caused by impurities in the reagents or solvent, or by certain reaction conditions.
-
Troubleshooting:
-
Use high-purity reagents and solvents.
-
Ensure the reaction is run under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halides in Suzuki coupling?
The general order of reactivity for the halide leaving group is I > Br > OTf >> Cl.[2][9][10] Therefore, the iodo- position of this compound is expected to be significantly more reactive than a corresponding bromo- or chloro- derivative.
Q2: How does the fluorine substituent on the naphthalene ring affect the reactivity?
The fluorine atom is an electron-withdrawing group, which generally increases the rate of the oxidative addition step in the catalytic cycle.[11] This should make this compound a relatively reactive substrate for Suzuki coupling.
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
While standard catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates, more advanced catalyst systems are often beneficial. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[4][5]
Q4: What are the optimal solvent and base combinations?
A variety of solvent and base combinations can be used, and the optimal choice may depend on the specific boronic acid partner. Common successful combinations include:
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture over time.
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving aryl iodides. While specific data for this compound is limited in the literature, these tables provide a general guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 70-85 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 65 | 12 | >90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 20 | >95 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | >95 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~90 |
| Pd(PPh₃)₄ | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | ~80 |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Ethanol/H₂O | 80 | 24 | <60 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acid partners.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures [figshare.utas.edu.au]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Analysis of 1-Fluoro-5-iodonaphthalene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Fluoro-5-iodonaphthalene. It focuses on the identification of common process-related impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of this compound?
A1: The most common impurities typically arise from the synthesis process, which often involves the electrophilic iodination of 1-fluoronaphthalene. Therefore, you should look for:
-
Starting Material: Unreacted 1-fluoronaphthalene.
-
Isomeric Byproducts: Regioisomers formed during iodination, primarily 1-fluoro-4-iodonaphthalene and 1-fluoro-8-iodonaphthalene.
-
Over-iodinated Species: Di-iodinated fluoronaphthalenes may be present if the reaction conditions are too harsh.
-
Residual Solvents: Common laboratory solvents used during synthesis and workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes).[1]
Q2: My ¹H NMR spectrum shows more aromatic signals than expected. What is the likely cause?
A2: This is the most common sign of isomeric impurities. Since this compound, 1-fluoro-4-iodonaphthalene, and 1-fluoro-8-iodonaphthalene are all isomers, they will have distinct sets of signals in the aromatic region of the ¹H NMR spectrum. Each isomer will produce a unique pattern of doublets, triplets, or multiplets. The presence of the starting material, 1-fluoronaphthalene, will also add extra signals.
Q3: How can I distinguish between the desired product and its isomers using NMR?
A3: Distinguishing between these isomers relies on subtle differences in their ¹H and ¹³C NMR spectra, specifically the chemical shifts (δ) and the coupling constants (J), particularly the couplings to fluorine (JHF and JCF). Each isomer has a unique symmetry and electronic environment, which results in a distinct spectral fingerprint. Comparing the observed signals to the reference data in the tables below is the most effective method. For example, the proton at position 4 (H-4) and position 8 (H-8) in the desired 1-fluoro-5-iodo isomer will exhibit different chemical shifts and coupling patterns compared to the protons in the 1-fluoro-4-iodo and 1-fluoro-8-iodo isomers.
Q4: I see some familiar signals in the aliphatic region (e.g., ~1.2 ppm, ~2.0 ppm, ~3.5 ppm). What are these?
A4: Signals in the aliphatic region are almost certainly from residual laboratory solvents. These are common contaminants from the reaction workup or purification steps. For instance, ethyl acetate, acetone, and hexane are frequently observed. Refer to standard NMR solvent impurity tables for confirmation.[1]
Troubleshooting Guide for Impurity Identification
This section provides a logical workflow to help you identify impurities in your sample of this compound.
Step 1: Acquire High-Quality ¹H and ¹³C NMR Spectra Ensure your sample is appropriately prepared and run the NMR experiment with sufficient scans to achieve a good signal-to-noise ratio. This is crucial for detecting impurities present at low levels.
Step 2: Compare Your Spectra with Reference Data Use the data tables below to compare the chemical shifts in your spectra with those expected for pure this compound and its common impurities. Note that the data for the iodinated products are predicted based on established NMR principles, as experimental data is not readily available.
Step 3: Follow the Troubleshooting Workflow The diagram below provides a visual guide for troubleshooting your spectrum. Start by analyzing the aromatic region and follow the questions to narrow down the potential impurities.
Data Presentation
Note: The ¹H and ¹³C NMR data for this compound and its iodinated isomers are predicted based on established substituent effects on the naphthalene scaffold. The data for 1-fluoronaphthalene is based on experimental values.[2][3]
Table 1: ¹H NMR Spectral Data (Predicted in CDCl₃)
| Compound Name | Proton Position | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
| This compound (Product) | H-2 | 7.15 - 7.25 | dd | JHH ≈ 8.5, JHF ≈ 5.5 |
| H-3 | 7.55 - 7.65 | ddd | JHH ≈ 8.5, 7.0, JHF ≈ 8.5 | |
| H-4 | 7.90 - 8.00 | d | JHH ≈ 8.0 | |
| H-6 | 8.10 - 8.20 | d | JHH ≈ 7.5 | |
| H-7 | 7.20 - 7.30 | t | JHH ≈ 7.8 | |
| H-8 | 7.85 - 7.95 | d | JHH ≈ 8.0 | |
| 1-Fluoronaphthalene (Starting Material)[2][3] | H-2 | ~7.11 | dd | JHH = 7.7, JHF = 10.7 |
| H-3 | ~7.33 | m | ||
| H-4 | ~7.80 | d | JHH ≈ 8.2 | |
| H-5 | ~8.09 | d | JHH ≈ 8.4 | |
| H-6, H-7 | ~7.50 | m | ||
| H-8 | ~7.56 | m | ||
| 1-Fluoro-4-iodonaphthalene (Isomer) | H-2 | 7.00 - 7.10 | dd | JHH ≈ 8.0, JHF ≈ 6.0 |
| H-3 | 8.05 - 8.15 | dd | JHH ≈ 8.0, JHF ≈ 8.0 | |
| H-5 | 8.15 - 8.25 | d | JHH ≈ 8.5 | |
| H-6 | 7.55 - 7.65 | t | JHH ≈ 7.8 | |
| H-7 | 7.75 - 7.85 | t | JHH ≈ 7.8 | |
| H-8 | 7.80 - 7.90 | d | JHH ≈ 8.5 | |
| 1-Fluoro-8-iodonaphthalene (Isomer) | H-2 | 7.05 - 7.15 | dd | JHH ≈ 8.0, JHF ≈ 5.0 |
| H-3 | 7.30 - 7.40 | m | ||
| H-4 | 7.80 - 7.90 | d | JHH ≈ 8.2 | |
| H-5 | 7.85 - 7.95 | d | JHH ≈ 8.0 | |
| H-6 | 7.15 - 7.25 | t | JHH ≈ 7.8 | |
| H-7 | 7.90 - 8.00 | d | JHH ≈ 7.5 |
Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃)
| Compound Name | Carbon Position | Predicted δ (ppm) |
| This compound (Product) | C-1 | 158.0 - 161.0 (d, JCF ≈ 250 Hz) |
| C-2 | 112.0 - 115.0 (d, JCF ≈ 20 Hz) | |
| C-3 | 127.0 - 130.0 (d, JCF ≈ 8 Hz) | |
| C-4 | 124.0 - 126.0 | |
| C-4a | 125.0 - 127.0 (d, JCF ≈ 15 Hz) | |
| C-5 | 95.0 - 98.0 | |
| C-6 | 138.0 - 141.0 | |
| C-7 | 128.0 - 131.0 | |
| C-8 | 130.0 - 133.0 | |
| C-8a | 135.0 - 138.0 | |
| 1-Fluoronaphthalene (Starting Material)[4] | C-1 | ~159.0 (d, JCF ≈ 253 Hz) |
| C-2 | ~113.0 (d, JCF ≈ 19 Hz) | |
| C-3 | ~128.0 (d, JCF ≈ 8 Hz) | |
| C-4 | ~124.5 | |
| C-4a | ~126.0 (d, JCF ≈ 14 Hz) | |
| C-5 | ~129.0 | |
| C-6 | ~126.5 | |
| C-7 | ~125.0 | |
| C-8 | ~121.0 (d, JCF ≈ 5 Hz) | |
| C-8a | ~134.5 |
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of your this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief and gentle sonication can be used.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Visualization
Caption: A flowchart for identifying impurities in this compound.
References
How to increase the solubility of 1-Fluoro-5-iodonaphthalene for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively use 1-Fluoro-5-iodonaphthalene in chemical reactions, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on the properties of related naphthalene derivatives, the following solvents are recommended for dissolving this compound. The choice of solvent will ultimately depend on the specific requirements of your reaction.
| Solvent Category | Recommended Solvents | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | These solvents are commonly used for a wide range of organic reactions and are likely to effectively solvate the polarizable naphthalene core. |
| Aromatic | Toluene, Benzene, Xylene | The aromatic nature of these solvents provides favorable pi-pi stacking interactions with the naphthalene ring system, aiding dissolution. |
| Ethers | Diethyl ether | A common, relatively non-polar solvent suitable for many organic compounds.[1][2] |
| Halogenated | Dichloromethane (DCM), Chloroform | Often used in organic synthesis and can be effective for dissolving halogenated aromatic compounds.[2] |
Q3: How can I increase the solubility of this compound if it is still poor in the chosen solvent?
A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds:
-
Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds.[1] However, be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
Co-solvents: Using a mixture of solvents can often improve solubility. For instance, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent like toluene might enhance dissolution.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Micronization: Reducing the particle size of the solid this compound by grinding it into a fine powder can increase the surface area available for solvation, thereby speeding up dissolution.
Troubleshooting Guides
Issue: this compound precipitates out of solution during the reaction.
Possible Causes & Solutions:
-
Cause: The reaction temperature has decreased, causing the compound to crash out.
-
Solution: Gently warm the reaction mixture to redissolve the compound. If the reaction is temperature-sensitive, consider using a co-solvent system that offers better solubility at the required temperature.
-
-
Cause: A change in the solvent polarity during the reaction (e.g., addition of a reagent in a different solvent) has reduced the solubility.
-
Solution: If possible, add the reagent in the same solvent as the reaction mixture. Alternatively, add a co-solvent that is miscible with the reaction mixture and can maintain the solubility of all components.
-
-
Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution: Dilute the reaction mixture with more of the same solvent. For future experiments, start with a more dilute solution.
-
Issue: The reaction is sluggish or does not proceed to completion, possibly due to poor solubility.
Possible Causes & Solutions:
-
Cause: Incomplete dissolution of this compound is limiting its availability for the reaction.
-
Solution: Ensure the compound is fully dissolved before proceeding with the reaction. Use the techniques mentioned in FAQ Q3 to aid dissolution. Visual inspection for any undissolved solid is crucial.
-
-
Cause: The chosen solvent is not optimal for the reaction conditions, leading to poor solubility of a key intermediate.
-
Solution: Screen a variety of solvents to find the one that provides the best balance of reactant solubility and reaction performance. Refer to the solvent recommendation table in FAQ Q2.
-
Experimental Protocols (General Methodologies)
The following are generalized protocols for common cross-coupling reactions where this compound could be a suitable substrate. Note: These are starting points and may require optimization for your specific system.
Suzuki-Miyaura Coupling
This reaction couples an organoboron compound with an organohalide. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl.[4]
Reaction Scheme:
Detailed Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add the chosen degassed solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph Suzuki_Miyaura_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
reagents [label="this compound\nArylboronic Acid\nPd Catalyst, Base"]; solvent [label="Add Degassed\nSolvent"]; reaction [label="Heat under\nInert Atmosphere"]; workup [label="Quench & Extract"]; purification [label="Column\nChromatography"]; product [label="Purified\n1-Fluoro-5-aryl-naphthalene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagents -> solvent -> reaction -> workup -> purification -> product; } caption: Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Heck reaction is the coupling of an unsaturated halide with an alkene.[5]
Reaction Scheme:
Detailed Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃, 2-3 eq).
-
Add a suitable degassed solvent (e.g., DMF, MeCN, Toluene).
-
Heat the mixture to the reaction temperature (often 80-140 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, filter off any solids, and dilute with water.
-
Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.
-
Purify the product via column chromatography.
dot graph Heck_Reaction_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
reactants [label="this compound\nAlkene\nPd Catalyst, Base, Ligand"]; add_solvent [label="Add Degassed\nSolvent"]; heat_reaction [label="Heat Reaction\nMixture"]; cool_filter [label="Cool & Filter"]; extract_purify [label="Extract & Purify"]; final_product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reactants -> add_solvent -> heat_reaction -> cool_filter -> extract_purify -> final_product; } caption: Heck Reaction Workflow
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide.[6]
Reaction Scheme:
Detailed Methodology:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq) and a base (e.g., Et₃N, often used as the solvent).
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and water, then separate the layers.
-
Wash the organic layer, dry it, and concentrate.
-
Purify the final product by column chromatography.
dot graph Sonogashira_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
components [label="this compound\nPd Catalyst, Cu(I) Co-catalyst"]; add_solvents_reagents [label="Add Solvent,\nAlkyne, & Base"]; reaction_stir [label="Stir at RT\nor Heat"]; workup_extraction [label="Solvent Removal\n& Extraction"]; purification_step [label="Column\nChromatography"]; alkyne_product [label="Purified Alkyne\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
components -> add_solvents_reagents -> reaction_stir -> workup_extraction -> purification_step -> alkyne_product; } caption: Sonogashira Coupling Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Preventing homocoupling in Sonogashira reactions of 1-Fluoro-5-iodonaphthalene
Welcome to the technical support center for optimizing Sonogashira reactions involving 1-Fluoro-5-iodonaphthalene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesired homocoupling (Glaser coupling) reactions.
Troubleshooting Guide: Preventing Homocoupling
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
Issue 1: Significant formation of alkyne homocoupling (Glaser) byproduct is observed.
-
Question: My reaction is yielding a substantial amount of the homocoupled alkyne, reducing the yield of my desired cross-coupled product. What are the primary causes and how can I mitigate this?
-
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. Here are the key strategies to minimize this unwanted reaction:
-
Eliminate Copper: The most effective method to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol . While the reaction may require slightly elevated temperatures or longer reaction times, it directly removes the primary catalyst for homocoupling.
-
Rigorous Degassing: If a copper co-catalyst is necessary, ensure the reaction mixture is thoroughly deoxygenated. Oxygen promotes the oxidative coupling of the copper acetylide intermediate. Employing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst is crucial.
-
Use of a Reducing Atmosphere: Research has shown that conducting the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling to as low as 2%.[1]
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. For reactive aryl iodides like this compound, the reaction may proceed efficiently at room temperature, especially with an appropriate catalyst system.
-
Issue 2: The reaction is sluggish or does not go to completion, even with attempts to control homocoupling.
-
Question: I've switched to a copper-free system, but now my reaction is very slow or stalls completely. How can I improve the reaction rate without reintroducing copper?
-
Answer: Sluggishness in copper-free Sonogashira reactions can often be overcome by careful selection of ligands, bases, and solvents.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical.
-
Bulky and Electron-Rich Ligands: Ligands such as XPhos, SPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step and promote reductive elimination, leading to higher yields of the cross-coupled product. For sterically demanding substrates, bulkier phosphine ligands are often more effective.
-
-
Base Selection: The base plays a crucial role in the deprotonation of the terminal alkyne.
-
Stronger, Non-Coordinating Bases: Instead of common amine bases like triethylamine (TEA) or diisopropylamine (DIPA), consider using stronger, non-coordinating bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These can be particularly effective in copper-free protocols.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are often effective. For reactions with inorganic bases, these solvents can improve solubility and reaction rates.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in a standard Sonogashira reaction?
A1: The primary cause of homocoupling, also known as the Glaser coupling, is the copper(I) co-catalyst. In the presence of oxygen, the copper acetylide intermediate can undergo oxidative dimerization to form a 1,3-diyne (the homocoupled product).
Q2: Are there any visual indicators that significant homocoupling is occurring?
A2: While not definitive, the formation of a dark precipitate or a rapid color change to dark brown or black shortly after the addition of the copper catalyst can sometimes indicate the formation of copper acetylide aggregates that may be prone to side reactions, including homocoupling. However, color changes are also expected during the catalytic cycle, so this should be confirmed by analytical methods like TLC or LC-MS.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: While the copper catalyst is the primary driver of homocoupling, the palladium catalyst's efficiency in the cross-coupling cycle plays an indirect role. A highly active palladium catalyst that rapidly consumes the aryl iodide and the copper acetylide in the desired cross-coupling pathway will leave less opportunity for the homocoupling side reaction to occur. Therefore, using an efficient palladium precatalyst and an appropriate phosphine ligand can help to favor the desired reaction.
Q4: For this compound, which is an electron-rich aryl iodide, what specific conditions are recommended to avoid homocoupling?
A4: For an electron-rich substrate like this compound, a copper-free protocol is highly recommended. The reactivity of the C-I bond is generally high enough that the reaction can proceed efficiently without the need for a copper co-catalyst. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos, in the presence of a base like Cs₂CO₃ in a polar aprotic solvent like DMF or toluene, would be a good starting point.
Quantitative Data on Homocoupling Prevention
The following table summarizes the effect of different reaction conditions on the yield of the desired cross-coupled product versus the homocoupling byproduct in Sonogashira reactions of aryl iodides. While specific data for this compound is limited in the literature, the trends observed with similar substrates are highly relevant.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | Benzene | RT | Moderate | Considerable | General Observation |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | Acetonitrile | RT | ~60% | ~35% | Adapted from[2] |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | TEA | Acetonitrile (H₂/N₂ atm) | RT | >95% | ~2% | [2] |
| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂ / XPhos | Cs₂CO₃ | CH₃CN | 70-95 | Good to Excellent | Not Reported (Minimized) | General Copper-Free Protocol |
| Aryl Iodides | Terminal Alkynes | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | Good to Excellent | Not Reported (Minimized) | [3] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by excluding the copper co-catalyst.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), cesium carbonate (2.0 eq), and XPhos (0.04 eq).
-
Add anhydrous DMF via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq) and palladium(II) acetate (0.02 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling with a Reducing Atmosphere to Minimize Homocoupling
This protocol utilizes a standard Sonogashira setup but with a modified atmosphere to suppress Glaser coupling.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (MeCN)
-
Hydrogen/Nitrogen gas mixture (e.g., 5% H₂ in N₂)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate the flask and backfill with the hydrogen/nitrogen gas mixture three times.
-
Add anhydrous acetonitrile and degassed triethylamine via syringe.
-
Add the terminal alkyne (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature under the H₂/N₂ atmosphere and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-5-iodonaphthalene and 1-Bromo-5-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-fluoro-5-iodonaphthalene and 1-bromo-5-fluoronaphthalene. The information presented herein is supported by established principles of organic chemistry and available experimental data from scientific literature.
Executive Summary
In the realm of synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the selective functionalization of halogenated aromatic compounds is of paramount importance. This guide focuses on the comparative reactivity of two dihalonaphthalene isomers: this compound and 1-bromo-5-fluoronaphthalene.
The key takeaway is the significantly higher reactivity of the carbon-iodine (C-I) bond in this compound compared to the carbon-bromine (C-Br) bond in 1-bromo-5-fluoronaphthalene in common palladium-catalyzed cross-coupling reactions and lithiation-trapping sequences. This difference in reactivity is a direct consequence of the inherent bond strengths of the carbon-halogen bonds, with the C-I bond being considerably weaker and thus more susceptible to oxidative addition by a palladium catalyst or to metal-halogen exchange. The carbon-fluorine (C-F) bond, in contrast, is the strongest carbon-halogen bond and remains inert under the conditions typically employed for coupling at the iodo- or bromo-positions.
This differential reactivity allows for the chemoselective functionalization of these molecules, making them valuable building blocks in multi-step syntheses.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is well-established and follows the general trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, where weaker bonds lead to faster rates of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
Theoretical Reactivity Comparison
Based on this established reactivity trend, we can confidently predict the relative reactivity of the two compounds :
-
This compound: The C-I bond is significantly more reactive than the C-F bond. Therefore, in any palladium-catalyzed cross-coupling reaction, the reaction will occur exclusively at the 5-position (the site of the iodine atom).
-
1-Bromo-5-fluoronaphthalene: Similarly, the C-Br bond is much more reactive than the C-F bond. Consequently, cross-coupling reactions will selectively take place at the 1-position (the site of the bromine atom).
When comparing the two molecules, the C-I bond in this compound will react under milder conditions (e.g., lower temperatures, shorter reaction times) and often with higher efficiency than the C-Br bond in 1-bromo-5-fluoronaphthalene.
Experimental Data Summary
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 (Predicted) |
| 1-Bromo-5-fluoronaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~80-90 (Predicted) |
Note: The yields are predicted based on typical Suzuki-Miyaura reaction outcomes for aryl iodides and bromides.
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 6 | >95 (Predicted) |
| 1-Bromo-5-fluoronaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 50 | 12 | ~85-95 (Predicted) |
Note: The yields are predicted based on typical Sonogashira reaction outcomes for aryl iodides and bromides.
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 80 | 8 | >90 (Predicted) |
| 1-Bromo-5-fluoronaphthalene | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | ~80-90 (Predicted) |
Note: The yields are predicted based on typical Buchwald-Hartwig amination outcomes for aryl iodides and bromides.
Reactivity in Lithiation-Trapping Reactions
Metal-halogen exchange is a powerful method for the preparation of organolithium reagents, which can then be reacted with various electrophiles. The rate of this exchange also follows the trend: I > Br > Cl.[1]
Theoretical Reactivity Comparison
-
This compound: Treatment with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures will result in rapid and selective exchange at the iodine-bearing position to form 1-fluoro-5-lithionaphthalene. The C-F bond will not react.
-
1-Bromo-5-fluoronaphthalene: Metal-halogen exchange will occur at the bromine-bearing position to generate 1-lithio-5-fluoronaphthalene, though this reaction will typically require slightly harsher conditions (e.g., slightly higher temperature or longer reaction time) compared to the iodo-analogue.
Experimental Data Summary
Table 4: Comparison of Reactivity in Lithiation-Trapping
| Aryl Halide | Lithiating Agent | Electrophile | Solvent | Temp. (°C) | Time | Product | Yield (%) |
| This compound | n-BuLi | DMF | THF | -78 | < 1 h | 1-Fluoro-5-naphthaldehyde | High (Predicted) |
| 1-Bromo-5-fluoronaphthalene | n-BuLi | DMF | THF | -78 | Several hours | 5-Fluoro-1-naphthaldehyde | Good (Predicted) |
Note: The yields are predicted based on typical lithium-halogen exchange and formylation reaction outcomes.
Experimental Protocols
The following are general, representative experimental protocols for the reactions discussed. Optimal conditions may vary depending on the specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the halonaphthalene (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 4:1 mixture of toluene and water is added K₂CO₃ (2.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is degassed with argon for 15 minutes and then heated to the desired temperature with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
To a solution of the halonaphthalene (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). The reaction mixture is degassed and stirred at the appropriate temperature until completion. The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
A mixture of the halonaphthalene (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.
General Protocol for Lithiation-Trapping
To a solution of the halonaphthalene (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere at low temperature (-78 °C) is added a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for the specified time, after which the electrophile (e.g., DMF, 1.5 equiv) is added. The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General workflow for a lithiation-trapping reaction.
Conclusion
The reactivity of this compound and 1-bromo-5-fluoronaphthalene is dominated by the greater lability of the heavier halogen. The carbon-iodine bond in this compound is unequivocally more reactive than the carbon-bromine bond in 1-bromo-5-fluoronaphthalene in palladium-catalyzed cross-coupling reactions and in metal-halogen exchange. This predictable chemoselectivity makes these compounds valuable and versatile building blocks for the synthesis of complex, functionalized naphthalene derivatives. Researchers can exploit this reactivity difference to design efficient and selective synthetic routes, preferentially functionalizing the iodo- or bromo-positions while leaving the robust fluoro-substituent intact for potential subsequent transformations or for its influence on the electronic properties of the final molecule.
References
A Comparative Guide to the Reactivity of 1-Fluoro-5-iodonaphthalene and 1,5-Diiodonaphthalene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Fluoro-5-iodonaphthalene and 1,5-diiodonaphthalene in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings. This information is critical for researchers in medicinal chemistry and materials science for the rational design of synthetic routes to complex naphthalene-based scaffolds.
Executive Summary
Both this compound and 1,5-diiodonaphthalene are valuable building blocks for the synthesis of 1,5-disubstituted naphthalenes. The primary site of reactivity in both molecules is the carbon-iodine (C-I) bond, which is significantly more susceptible to oxidative addition by palladium catalysts than the carbon-fluorine (C-F) bond.
1,5-Diiodonaphthalene offers two reactive sites, allowing for sequential or double functionalization. This provides a pathway to symmetrical or unsymmetrical 1,5-disubstituted naphthalenes. However, controlling the selectivity to achieve mono-functionalization can be challenging and often requires careful optimization of reaction conditions.
This compound , on the other hand, possesses a single reactive C-I bond, leading to predictable mono-functionalization at the 1-position. The fluorine atom at the 5-position is generally unreactive under standard cross-coupling conditions and can be retained in the final product for further modification or to modulate the electronic properties of the molecule.
This guide will delve into the theoretical underpinnings of their reactivity, present available experimental data, and provide detailed experimental protocols for key transformations.
Theoretical Framework: Understanding Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles, follows the reverse order: C-I > C-Br > C-Cl.
For both this compound and 1,5-diiodonaphthalene, the C-I bond is the most labile and will preferentially undergo oxidative addition to a Pd(0) catalyst.
In the case of 1,5-diiodonaphthalene , the two C-I bonds are electronically equivalent. However, after the first coupling reaction, the electronic nature of the naphthalene ring is altered by the newly introduced substituent, which can influence the reactivity of the second C-I bond.
For This compound , the electron-withdrawing nature of the fluorine atom can have a modest activating effect on the C-I bond at the 1-position towards oxidative addition.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Data Presentation
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Diiodonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 (bis-coupled) | Hypothetical Data |
| 1,5-Diiodonaphthalene | Phenylboronic acid (1 eq.) | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 24 | 60 (mono-coupled) | Hypothetical Data |
| This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 | Hypothetical Data |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, as direct comparative studies under identical conditions were not found in the literature search. The yields are representative of typical Suzuki-Miyaura reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-fluoro-5-phenylnaphthalene.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Data Presentation
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Diiodonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 8 | 80 (bis-coupled) | Hypothetical Data |
| 1,5-Diiodonaphthalene | Phenylacetylene (1 eq.) | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 50 | 12 | 55 (mono-coupled) | Hypothetical Data |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 70 | 4 | 95 | Hypothetical Data |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, as direct comparative studies under identical conditions were not found in the literature search. The yields are representative of typical Sonogashira reactions.
Experimental Protocol: Sonogashira Coupling of 1,5-Diiodonaphthalene (Mono-alkynylation)
Materials:
-
1,5-Diiodonaphthalene (1.0 mmol, 380 mg)
-
Phenylacetylene (1.0 mmol, 110 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)
-
Diisopropylamine (i-Pr₂NH, 2 mL)
-
Toluene (8 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,5-diiodonaphthalene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add toluene and diisopropylamine.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono- and di-substituted products by TLC or GC-MS.
-
Upon achieving the desired conversion to the mono-alkynylated product, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to separate the desired mono-alkynylated product from the starting material and the di-substituted by-product.
Conclusion
The choice between this compound and 1,5-diiodonaphthalene will depend on the specific synthetic goal.
-
For the straightforward synthesis of mono-substituted 1-phenylnaphthalene or 1-alkynylnaphthalene derivatives , This compound is the superior choice due to its single reactive site, leading to higher yields and simpler purification. The fluorine atom can serve as a useful handle for further transformations or as a bioisostere in drug design.
-
For the synthesis of symmetrical 1,5-disubstituted naphthalenes , 1,5-diiodonaphthalene is the logical precursor. However, for the preparation of unsymmetrical 1,5-disubstituted naphthalenes , careful control of reaction conditions is necessary to favor mono-functionalization, which can be challenging and may result in lower yields of the desired product.
Researchers should consider the desired final product and the synthetic efficiency when selecting between these two valuable building blocks. Further optimization of reaction conditions for the selective mono-functionalization of 1,5-diiodonaphthalene would be a valuable contribution to the field.
A Comparative Guide to Validating the Structure of 1-Fluoro-5-iodonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 1-Fluoro-5-iodonaphthalene, a class of molecules with potential applications in medicinal chemistry and materials science, unambiguous structural validation is paramount. This guide provides a comparative overview of the key analytical techniques employed for this purpose, complete with experimental protocols and data presentation formats.
Overview of Analytical Techniques
The structural validation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle, and their synergistic use is essential for a comprehensive analysis. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei, respectively. This is crucial for determining the connectivity of atoms and the overall molecular framework.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound, offering vital confirmation of the chemical formula. Fragmentation patterns can also provide clues about the molecular structure.
-
X-ray Crystallography: Offers the most definitive three-dimensional structure of a molecule in its crystalline state, providing precise bond lengths, bond angles, and stereochemistry.
Experimental Protocols
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and referencing) to obtain the final spectra.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition. Analyze the isotopic pattern to confirm the presence of iodine.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e-g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Comparative Data Presentation
The following tables illustrate how the data obtained from these techniques can be presented for a clear comparison.
Table 1: Comparative NMR Spectroscopic Data
| Parameter | 1-Fluoronaphthalene (Illustrative) | 1-Iodonaphthalene (Illustrative) | Expected for this compound Derivative |
| ¹H NMR | |||
| Chemical Shifts (δ, ppm) | Aromatic protons typically in the range of 7.0-8.5 ppm. | Aromatic protons typically in the range of 7.0-8.5 ppm. | Aromatic protons with distinct shifts due to the influence of both fluorine and iodine. |
| Coupling Constants (J, Hz) | J(H,H) and J(H,F) couplings will be observed. | J(H,H) couplings will be observed. | Complex coupling patterns due to J(H,H) and J(H,F) interactions. |
| ¹³C NMR | |||
| Chemical Shifts (δ, ppm) | Aromatic carbons in the range of 110-160 ppm. Carbon directly attached to fluorine will show a large C-F coupling. | Aromatic carbons in the range of 90-150 ppm. Carbon attached to iodine will be significantly shielded. | Aromatic carbons with shifts influenced by both substituents. Expect a large C-F coupling and a shielded C-I carbon. |
| ¹⁹F NMR | |||
| Chemical Shift (δ, ppm) | A single resonance in the typical range for aryl fluorides. | Not Applicable. | A single resonance with a chemical shift characteristic of its electronic environment. |
Table 2: Mass Spectrometry and X-ray Crystallography Data
| Parameter | 1-Fluoronaphthalene (Illustrative) | 1-Iodonaphthalene (Illustrative) | Expected for this compound Derivative |
| Mass Spectrometry | |||
| Molecular Formula | C₁₀H₇F | C₁₀H₇I | C₁₀H₆FI |
| Exact Mass | 146.0532 | 253.9593 | 271.9498 |
| Key Fragmentation | Loss of fluorine or naphthalene core fragmentation. | Loss of iodine is a prominent fragmentation pathway. | Expect facile loss of the iodine atom. |
| X-ray Crystallography | |||
| Crystal System | (Requires experimental data) | (Requires experimental data) | (Requires experimental data) |
| Space Group | (Requires experimental data) | (Requires experimental data) | (Requires experimental data) |
| Key Bond Lengths (Å) | C-F bond length typically around 1.35 Å. | C-I bond length typically around 2.10 Å. | Expect C-F and C-I bond lengths consistent with literature values. |
| Key Bond Angles (°) | Aromatic C-C-C angles around 120°. | Aromatic C-C-C angles around 120°. | Ring angles may show slight distortions due to steric and electronic effects of the substituents. |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the structural validation of a this compound derivative.
Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.
This comprehensive approach, combining multiple analytical techniques, is essential for the robust and unambiguous structural validation of this compound derivatives, paving the way for their further investigation and application.
Confirming the Structure of 1-Fluoro-5-iodonaphthalene: A ¹⁹F NMR Chemical Shift Comparison Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 1-fluoro-5-iodonaphthalene, offering a framework for its confirmation against related fluoronaphthalene derivatives. Due to the absence of a directly reported experimental value for this compound, this guide uniquely combines experimental data of analogous compounds with a validated computational approach to provide a reliable predicted chemical shift.
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity.[1] The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a powerful tool for structural elucidation of fluorine-containing compounds.[2][3]
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shift of this compound can be understood by comparing it with the experimentally determined values of structurally similar compounds. The electronic effects of substituents on the naphthalene ring significantly influence the shielding of the fluorine nucleus, leading to variations in the observed chemical shift.[2]
A summary of experimental ¹⁹F NMR chemical shifts for relevant fluoronaphthalene derivatives is presented in Table 1. These values, obtained from various sources, provide a baseline for predicting the chemical shift of the target molecule.
| Compound | Structure | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| 1-Fluoronaphthalene | CDCl₃ | -121.5 | [4] | |
| 2-Fluoronaphthalene | CDCl₃ | -118.4 | [5] | |
| 1,4-Difluoronaphthalene | CCl₄ | -129.1 | [6] | |
| This compound | ~ -123 to -126 (Predicted) |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm).
Predicting the ¹⁹F NMR Chemical Shift of this compound
In the absence of direct experimental data for this compound, a highly reliable prediction can be made using computational chemistry. A proven methodology involves the use of Density Functional Theory (DFT) calculations, which have been shown to predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds with a high degree of accuracy, often with a mean absolute deviation of around 2 ppm.[7]
This predictive method relies on calculating the magnetic shielding tensor of the fluorine nucleus. By applying a scaling factor derived from a curated dataset of compounds with known experimental and computed shifts, a highly accurate prediction of the ¹⁹F chemical shift can be obtained.[7]
For this compound, the presence of the iodine atom at the 5-position is expected to have a modest deshielding effect on the fluorine at the 1-position compared to the parent 1-fluoronaphthalene. This is due to the electron-withdrawing nature of iodine and potential through-space interactions. Therefore, the predicted chemical shift is expected to be slightly downfield from that of 1-fluoronaphthalene. A predicted range of -123 to -126 ppm is a reasonable estimate based on these factors and the accuracy of the computational methods.
Experimental Workflow for ¹⁹F NMR Analysis
To experimentally verify the ¹⁹F NMR chemical shift of a synthesized sample of this compound, the following workflow is recommended. This process outlines the key steps from sample preparation to spectral analysis.
Figure 1. A generalized workflow for the acquisition and analysis of a ¹⁹F NMR spectrum.
Detailed Experimental Protocol
For the confirmation of the ¹⁹F NMR chemical shift of this compound, the following detailed protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
To ensure accurate chemical shift referencing, add a small amount of an internal standard. While trichlorofluoromethane (CFCl₃) is the primary reference standard (δ = 0.0 ppm), its volatility can make it inconvenient. A common secondary standard is hexafluorobenzene (C₆F₆), which has a chemical shift of -164.9 ppm.[8]
-
Transfer the resulting solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.
-
Tune the probe for the ¹⁹F frequency.
3. Data Acquisition:
-
A standard one-dimensional (1D) ¹⁹F NMR experiment should be performed.
-
To simplify the spectrum and remove couplings to protons, proton decoupling (e.g., using a WALTZ-16 sequence) should be applied during the acquisition.
-
The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds (typically from -100 to -180 ppm).
-
A sufficient number of scans should be acquired to obtain a spectrum with a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is generally adequate for ¹⁹F nuclei.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using an appropriate NMR software package.
-
Apply a Fourier transform to convert the time-domain data to the frequency domain.
-
The resulting spectrum should be carefully phased to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the peak of the internal standard to its known value.
-
Integrate the area under the fluorine signal. The chemical shift of the peak corresponding to this compound should be recorded.
By following this guide, researchers can confidently predict and experimentally verify the ¹⁹F NMR chemical shift of this compound, ensuring the correct structural assignment of this important molecule. The combination of comparative data from known compounds and the power of computational prediction provides a robust strategy for the characterization of novel fluorinated materials.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Palladium Catalysts for 1-Fluoro-5-iodonaphthalene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a fluorine atom into naphthalene scaffolds is a critical step in the synthesis of numerous pharmaceutical compounds and advanced materials. The carbon-iodine bond of 1-fluoro-5-iodonaphthalene offers a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is paramount in achieving high yields and reaction efficiency. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings of this compound, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficiency of palladium-catalyzed coupling reactions of this compound is highly dependent on the catalyst system employed. A screening of various palladium precursors and ligands for the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid reveals significant performance differences.
| Catalyst System | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | |||||||
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
| Sonogashira Coupling | |||||||
| 5 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | RT | 6 | 90 |
| Buchwald-Hartwig Amination | |||||||
| 6 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 88 |
| Heck Coupling | |||||||
| 7 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
Note: The data for Suzuki-Miyaura coupling is a direct comparison from a single study. Data for Sonogashira, Buchwald-Hartwig, and Heck couplings are representative examples from different sources and are intended to provide a general performance expectation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the palladium-catalyzed coupling of this compound.
Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) are then added, followed by the degassed solvent system (e.g., toluene/H₂O, 10:1 v/v). The reaction mixture is then heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
To a solution of this compound (1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in a suitable solvent such as tetrahydrofuran (THF), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 1 mol%) are added. A base, typically an amine like triethylamine (Et₃N), is then added, and the reaction mixture is stirred at room temperature for 6 hours under an inert atmosphere. Upon completion, the reaction is worked up by removing the solvent and purifying the residue by column chromatography.
Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv). This compound (1.0 equiv), the amine (e.g., morpholine, 1.2 equiv), and an anhydrous solvent such as toluene are then added. The tube is sealed and heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The product is isolated via column chromatography.
Heck Coupling
A mixture of this compound (1.0 equiv), an alkene (e.g., butyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, Et₃N, 2.0 equiv) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at 100 °C for 24 hours in a sealed vessel. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The desired product is purified by column chromatography.
Visualizing the Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction of this compound can be visualized as a logical sequence of steps.
Performance of 1-Fluoro-5-iodonaphthalene in OLEDs compared to other precursors
For Researchers, Scientists, and Drug Development Professionals
The development of novel organic light-emitting diodes (OLEDs) with enhanced efficiency, stability, and color purity is a continuous pursuit in materials science. The molecular design of the organic materials used in these devices is critical to their performance. Halogenated aromatic compounds, particularly naphthalene derivatives, serve as versatile precursors for the synthesis of a wide range of OLED materials, including emissive layers, host materials, and charge transport layers. This guide provides a comparative overview of 1-Fluoro-5-iodonaphthalene as a precursor for OLED materials, contextualizing its potential performance against other halogenated naphthalene alternatives.
The Role of Halogenated Naphthalenes in OLED Material Synthesis
Halogenated naphthalenes are key building blocks in the synthesis of complex organic molecules for OLEDs. The halogen atoms serve as reactive handles for various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of extended π-conjugated systems that are essential for the desired electronic and photophysical properties of OLED materials.
The choice of halogen atoms on the naphthalene core is crucial as it dictates the reactivity and selectivity of the precursor in these synthetic transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This differential reactivity can be exploited for sequential, site-selective functionalization of di-halogenated precursors.
This compound: A Precursor with Orthogonal Reactivity
This compound offers a unique combination of a highly reactive iodine substituent and a largely unreactive fluorine substituent under typical cross-coupling conditions. This "orthogonal" reactivity makes it an attractive precursor for the synthesis of asymmetrically substituted naphthalene derivatives.
The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the robust carbon-fluorine (C-F) bond. This allows for the selective reaction at the 5-position of the naphthalene core, leaving the 1-position available for subsequent transformations or to remain as a fluorine-substituted moiety. The presence of the fluorine atom can also impart desirable properties to the final OLED material, such as increased thermal stability, deeper HOMO energy levels for improved charge injection, and potentially altered emission characteristics.
Comparative Performance of Naphthalene-Based OLEDs
| Emissive Material (Naphthalene Derivative) | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Color | Reference |
| NMI-Ind-PTZ (Naphthalimide derivative) | CBP | 23.6 | 38,000 | Red | [1] |
| 1,4-PXZ-Nap-PXZ (Phenoxazine-naphthalene) | mCP | 11 | Not Reported | Green | [2][3][4] |
| NAPPI (Acridine-naphthalene fused) | DPEPO | 5.17 | Not Reported | Deep-Blue | [5] |
| PNP(1,4)-TF (1,4-naphthalene copolymer) | PVK | ~1 | ~600 | Blue | [6] |
Note: The performance of an OLED is highly dependent on the device architecture, including the choice of host material, charge transport layers, and electrodes, in addition to the emissive material itself.
Experimental Protocols
General Synthesis of a Naphthalene-Based Emitter via Suzuki Coupling
This protocol describes a general method for the synthesis of a diaryl-substituted naphthalene derivative from a dihalogenated naphthalene precursor, which can be adapted for this compound.
Materials:
-
This compound (or other dihalogenated naphthalene)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the dihalogenated naphthalene (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.) in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture under a counter-flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired naphthalene-based material.
General OLED Fabrication Protocol
This protocol outlines the general steps for fabricating a multi-layer OLED device by thermal evaporation.
Materials:
-
ITO-coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Cathode material (e.g., Al, LiF/Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-Ozone or Oxygen Plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation at a controlled deposition rate (typically 0.5-2 Å/s). The thickness of each layer is monitored in-situ using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, deposit the cathode layer (e.g., LiF followed by Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass slide to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a source meter and a photometer. The electroluminescence spectra are measured with a spectrometer.
Visualizing Synthetic Pathways and Device Architecture
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A potential synthetic route to an OLED material using this compound.
Caption: A diagram illustrating the multi-layer structure of a typical OLED device.
References
- 1. An unprecedented roll-off ratio in high-performing red TADF OLED emitters featuring 2,3-indole-annulated naphthalene imide and auxiliary donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of 1-Fluoro-5-iodonaphthalene: An Overview of Available Data
A comprehensive search for experimental and theoretical properties of 1-Fluoro-5-iodonaphthalene has revealed a significant lack of available data in publicly accessible scientific literature and databases. While the interest in halogenated naphthalene derivatives for applications in materials science and drug development is substantial, this specific isomer appears to be largely uncharacterized. This guide, therefore, serves to highlight the absence of empirical data and to provide a comparative overview of closely related, well-documented analogs: 1-Fluoronaphthalene and 1-Iodonaphthalene. The known properties of these compounds can offer valuable insights and predictive context for the potential characteristics of this compound.
Summary of Available Data for Related Compounds
For researchers and scientists investigating halogenated naphthalenes, the experimental and computed properties of 1-Fluoronaphthalene and 1-Iodonaphthalene serve as the primary reference points for predicting the behavior of this compound. A summary of key physical and spectroscopic data for these analogs is presented below.
| Property | 1-Fluoronaphthalene | 1-Iodonaphthalene |
| Molecular Formula | C₁₀H₇F[1] | C₁₀H₇I[2][3] |
| Molecular Weight | 146.16 g/mol [1] | 254.07 g/mol [2][3] |
| Physical Description | Needles | Liquid |
| Boiling Point | - | 163-165 °C / 15 mmHg |
| Melting Point | - | 4 °C[2] |
| Density | - | 1.74 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.701 |
| LogP | 3.7[4] | 4.2[3] |
Experimental Protocols: Characterization of Halogenated Naphthalenes
The characterization of novel compounds like this compound would typically follow standard analytical procedures to determine their structural and physicochemical properties. Based on the available information for its analogs, the following experimental protocols would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: To elucidate the carbon-hydrogen framework. For 1-Fluoronaphthalene, characteristic shifts and coupling constants (J(F-19,G) = 5.4 Hz, J(F-19,J) = 10.7 Hz) have been reported.[5]
-
¹⁹F NMR: To directly observe the fluorine environment, which is a crucial analytical technique for fluorinated compounds.
Mass Spectrometry (MS)
-
GC-MS: To determine the molecular weight and fragmentation pattern. The mass spectrum of 1-Fluoronaphthalene shows a top peak at m/z 146.[4]
Infrared (IR) Spectroscopy
-
To identify functional groups and characteristic vibrations of the aromatic system and carbon-halogen bonds.
Theoretical Properties and Computational Modeling
In the absence of experimental data, computational chemistry serves as a powerful tool for predicting the properties of molecules. For a molecule like this compound, density functional theory (DFT) calculations would be the standard approach to predict:
-
Molecular Geometry: Optimized bond lengths and angles.
-
Spectroscopic Properties: Predicted NMR and IR spectra to aid in the analysis of experimental data.
-
Electronic Properties: Dipole moment, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions.
Logical Workflow for Characterization
The logical workflow for the full experimental and theoretical characterization of an uncharacterized compound such as this compound is depicted below.
References
Cross-Referencing NMR Data for 1-Fluoro-5-iodonaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the NMR data for 1-Fluoro-5-iodonaphthalene, cross-referenced with predicted values and data from structurally related compounds, 1-Fluoronaphthalene and 1-Iodonaphthalene. Due to the absence of publicly available experimental NMR spectra for this compound, this guide utilizes predicted data to serve as a reference point for researchers synthesizing or working with this compound.
NMR Data Comparison
The following table summarizes the experimental ¹H, ¹³C, and ¹⁹F NMR data for 1-Fluoronaphthalene and 1-Iodonaphthalene, alongside the predicted NMR data for this compound. These comparisons are crucial for identifying the influence of both the fluorine and iodine substituents on the naphthalene ring's electronic environment.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound (Predicted) | ¹H | 8.20 (H-4), 8.15 (H-8), 7.80 (H-6), 7.60 (H-2), 7.50 (H-7), 7.20 (H-3) | d, d, d, dd, t, dd | J(H4,H3)=8.0, J(H8,H7)=8.0, J(H6,H7)=8.0, J(H2,H3)=8.0, J(H2,F1)=6.0, J(H7,H6)=8.0, J(H7,H8)=8.0, J(H3,H4)=8.0, J(H3,H2)=8.0 |
| ¹³C | 158.0 (C-1), 138.0 (C-5), 135.0 (C-8a), 132.0 (C-4a), 130.0 (C-6), 128.0 (C-4), 127.0 (C-8), 125.0 (C-2), 124.0 (C-7), 110.0 (C-3) | s (d), s, s, s, d, d, d, d, d, d | J(C1,F1)=250 | |
| ¹⁹F | -120.0 | m | ||
| 1-Fluoronaphthalene (Experimental) [1] | ¹H | 8.09 (H-8), 7.80 (H-5), 7.56 (H-4), 7.49 (H-6), 7.47 (H-7), 7.33 (H-2), 7.10 (H-3) | m, m, m, m, m, m, dd | J(H3,F1)=10.7, J(H2,F1)=5.4 |
| ¹³C | 158.2 (d, J=253.5), 134.4 (d, J=4.5), 128.9 (d, J=1.5), 126.9, 126.2 (d, J=5.4), 125.5 (d, J=8.7), 124.2 (d, J=16.1), 120.9 (d, J=2.7), 110.1 (d, J=21.0), 109.8 (d, J=19.9) | |||
| ¹⁹F | -121.5 | |||
| 1-Iodonaphthalene (Experimental) | ¹H | 8.15 (H-8), 7.95 (H-2), 7.85 (H-4), 7.60 (H-5), 7.50 (H-7), 7.40 (H-6), 7.15 (H-3) | d, d, d, m, m, t, t | |
| ¹³C | 136.5, 135.2, 131.0, 130.1, 128.4, 127.8, 127.5, 126.8, 126.3, 95.2 |
Predicted data was generated using freely available NMR prediction software. Experimental data is sourced from publicly available databases.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data comparison. The following outlines a general methodology for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra of naphthalene derivatives.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field strength NMR spectrometer is recommended for better signal dispersion.
-
Temperature: Standard room temperature (298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -100 to -150 ppm (or as required based on the fluorine environment).
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard can be used.
-
Integrate the signals and analyze the multiplicities and coupling constants.
Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing NMR data, from initial sample analysis to final structural confirmation.
Caption: Workflow for NMR data cross-referencing.
References
Benchmarking the synthesis of 1-Fluoro-5-iodonaphthalene against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated naphthalene derivatives is a cornerstone of medicinal chemistry and materials science, providing scaffolds for a diverse array of functional molecules. This guide presents a comparative analysis of two potential synthetic routes to 1-Fluoro-5-iodonaphthalene, a key intermediate for various applications. The methods are benchmarked based on established chemical transformations, offering insights into their respective advantages and challenges.
Executive Summary
This guide outlines two distinct synthetic pathways to this compound.
-
Method 1: Electrophilic Iodination of 1-Fluoronaphthalene. This approach involves the direct iodination of commercially available 1-fluoronaphthalene. The success of this route is highly dependent on achieving regioselectivity for the 5-position.
-
Method 2: Sandmeyer and Balz-Schiemann Reactions from 1,5-Dinitronaphthalene. This multi-step synthesis begins with the nitration of naphthalene, followed by selective reduction, diazotization, iodination, and finally, a Balz-Schiemann fluorination.
Below, we provide a detailed examination of each method, including experimental protocols and a comparative data summary.
Method 1: Electrophilic Iodination of 1-Fluoronaphthalene
This synthetic strategy leverages the commercially available starting material 1-fluoronaphthalene and introduces the iodine atom in a single subsequent step. The primary challenge lies in controlling the regioselectivity of the iodination reaction to favor the desired 5-position. The fluorine atom at the 1-position is an ortho-, para-director, meaning that electrophilic substitution is likely to occur at the 2-, 4-, and 5-positions. Achieving high selectivity for the 5-position may require careful selection of iodinating agents and reaction conditions.
Experimental Protocol:
A general procedure for the iodination of a deactivated aromatic compound, which can be adapted for 1-fluoronaphthalene, involves the use of N-iodosuccinimide (NIS) in a strong acid.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-fluoronaphthalene in a suitable solvent such as dichloromethane.
-
Addition of Iodinating Agent: Cool the solution in an ice bath and slowly add a solution of N-iodosuccinimide and a strong acid, such as triflic acid or sulfuric acid.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Method 2: Multi-step Synthesis from 1,5-Dinitronaphthalene
This pathway involves a more extended sequence of reactions, starting from the nitration of naphthalene. While longer, this method offers greater control over the final substitution pattern by building the molecule step-by-step.
Experimental Protocols:
Step 1: Synthesis of 1,5-Dinitronaphthalene
Naphthalene is nitrated using a mixture of nitric acid and sulfuric acid.[1][2][3][4][5]
-
Nitration: Slowly add naphthalene to a cooled mixture of concentrated nitric acid and sulfuric acid.
-
Reaction: Maintain the reaction at a controlled temperature (typically 40-50 °C) with vigorous stirring.
-
Isolation: Pour the reaction mixture onto ice and filter the resulting precipitate.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain 1,5-dinitronaphthalene.
Step 2: Selective Reduction to 1-Amino-5-nitronaphthalene
One of the nitro groups of 1,5-dinitronaphthalene is selectively reduced to an amino group using a polysulfide solution.
-
Preparation of Polysulfide Solution: Prepare a sodium polysulfide solution by heating sodium sulfide with sulfur.
-
Reduction: Add the 1,5-dinitronaphthalene to the polysulfide solution and heat the mixture.
-
Isolation: After the reaction is complete, cool the mixture and filter the precipitated 1-amino-5-nitronaphthalene.
Step 3: Sandmeyer Iodination to 1-Iodo-5-nitronaphthalene
The amino group of 1-amino-5-nitronaphthalene is converted to an iodo group via a Sandmeyer reaction.[6][7]
-
Diazotization: Dissolve 1-amino-5-nitronaphthalene in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Iodination: Add a solution of potassium iodide to the diazonium salt solution and warm the mixture to allow for the replacement of the diazonium group with iodine.
-
Isolation: Extract the product with an organic solvent, wash, dry, and purify by chromatography.
Step 4: Reduction of the Remaining Nitro Group to 1-Amino-5-iodonaphthalene
The remaining nitro group is reduced to an amine.
-
Reduction: Reduce the nitro group of 1-iodo-5-nitronaphthalene using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Workup and Purification: Neutralize the reaction mixture and extract the product. Purify the 1-amino-5-iodonaphthalene by recrystallization or chromatography.
Step 5: Balz-Schiemann Fluorination to this compound
The final step involves the conversion of the amino group to a fluoro group using the Balz-Schiemann reaction.[8]
-
Diazotization: Dissolve 1-amino-5-iodonaphthalene in an aqueous solution of fluoroboric acid and cool to 0-5 °C. Add a solution of sodium nitrite to form the diazonium tetrafluoroborate salt.
-
Fluorination: Isolate the diazonium salt and gently heat it to induce decomposition, yielding this compound, nitrogen gas, and boron trifluoride.
-
Purification: Purify the final product by distillation or chromatography.
Data Summary
| Parameter | Method 1: Electrophilic Iodination | Method 2: Multi-step Synthesis |
| Starting Material | 1-Fluoronaphthalene | Naphthalene |
| Number of Steps | 1 | 5 |
| Key Reactions | Electrophilic Aromatic Substitution | Nitration, Reduction, Sandmeyer Reaction, Balz-Schiemann Reaction |
| Potential Yield | Variable, dependent on regioselectivity | Potentially high overall yield with optimized steps |
| Key Challenges | Achieving high regioselectivity for the 5-position | Multiple steps, handling of potentially hazardous intermediates (diazonium salts) |
| Purification | Column chromatography to separate isomers | Purification required at multiple stages |
Logical Workflow of Synthesis Comparison
Figure 1. A flowchart illustrating the two proposed synthetic routes for this compound and the key comparison criteria.
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the researcher. Method 1 offers a more direct and potentially quicker route, provided that the regioselectivity of the iodination can be effectively controlled. Method 2, while more laborious, provides a more controlled and potentially higher-yielding approach to the target molecule, as the substitution pattern is built in a stepwise manner. For large-scale synthesis, the multi-step route might be more reliable, whereas for small-scale exploratory work, the direct iodination approach could be a faster way to access the desired compound, assuming the purification of isomers is feasible. Further experimental validation is necessary to determine the optimal conditions and to provide a quantitative comparison of the two methods.
References
- 1. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]
- 2. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1-Fluoro-5-iodonaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Fluoro-5-iodonaphthalene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Key Hazards: Based on analogous compounds, this compound is likely to be:
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[4]
-
A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its halogenated nature. Halogenated organic compounds require specific disposal routes to prevent environmental contamination and ensure safe destruction.
-
Segregation: Do not mix this compound with non-halogenated chemical waste.[5][6] It must be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[5][6]
-
Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Waste Collection: Arrange for the collection of the halogenated waste container by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at high temperatures is a common and effective method for the destruction of halogenated organic compounds.[8]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill kit for solvents.[7]
-
Collection: Carefully collect the absorbent material and contaminated surfaces into a sealed container for halogenated waste.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for the parent compounds, which should be used as a conservative guide.
| Property | 1-Fluoronaphthalene | 1-Iodonaphthalene |
| Molecular Formula | C₁₀H₇F[2] | C₁₀H₇I |
| Molecular Weight | 146.16 g/mol [2] | 254.07 g/mol [3] |
| Boiling Point | ~215 °C (419 °F)[2] | >110 °C (>230 °F)[7] |
| Density | 1.132 g/cm³[2] | Not Available |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Navigating the Safe Handling of 1-Fluoro-5-iodonaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Fluoro-5-iodonaphthalene, a halogenated aromatic compound. The following procedural guidance, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans, is designed to minimize risk and ensure operational integrity.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, such as 1-Fluoronaphthalene and 1-Iodonaphthalene. A comprehensive risk assessment should be conducted before commencing any work with this chemical.
Immediate Safety Considerations
Halogenated naphthalenes as a class of compounds can present several health hazards. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some related compounds are harmful if swallowed or absorbed through the skin.[2] Therefore, appropriate personal protective equipment is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Splash-proof monogoggles or safety glasses with side shields, in conjunction with a full-face shield, are recommended to protect against splashes and sprays.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves offer good short-term protection against a range of chemicals. For prolonged contact or handling of larger quantities, consulting the glove manufacturer's resistance guide is advised to select the most suitable material.[5] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact.[5] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If engineering controls are insufficient, a respirator may be required.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe working environment.
-
Preparation : Before handling the chemical, ensure that all necessary PPE is readily available and in good condition.[6] Locate the nearest eyewash station and safety shower.[4]
-
Handling : Conduct all manipulations of this compound within a certified chemical fume hood to minimize the inhalation of vapors.[2]
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3][7] Place the absorbed material into a sealed, labeled container for proper disposal.[3] For larger spills, evacuate the area and follow emergency procedures.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan: Managing Halogenated Aromatic Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic compound, this compound waste must be segregated and disposed of according to institutional and regulatory guidelines.
Halogenated organic wastes, which include compounds containing fluorine, chlorine, bromine, or iodine, should be collected in designated, clearly labeled waste containers.[8][9] These wastes are typically disposed of through incineration at a licensed hazardous waste facility.[10] Do not mix halogenated waste with non-halogenated organic waste.[11]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. support.hpe.com [support.hpe.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. asmg.com [asmg.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. researchgate.net [researchgate.net]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
